Boc-Asp-OMe
Description
Overview of Boc-Asp-OMe as a Versatile Chemical Synthon in Peptide Chemistry
This compound is a derivative of the amino acid aspartic acid where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and one of the carboxylic acid groups is esterified as a methyl ester (-OMe). This specific combination of protecting groups makes this compound a highly versatile chemical synthon, or building block, in peptide chemistry. chemimpex.comscientificlabs.co.uk
The Boc group provides robust protection for the amino group under a variety of reaction conditions, particularly those that are basic or nucleophilic. semanticscholar.orgresearchgate.net The methyl ester on the side-chain carboxyl group offers another layer of control. Depending on which carboxyl group (the alpha- or beta-carboxyl) is esterified, different synthetic strategies can be employed. For instance, Boc-L-aspartic acid β-methyl ester (also known as Boc-Asp(OMe)-OH) has a free alpha-carboxylic acid, making it ready for coupling to the amino group of another amino acid in a growing peptide chain. chemimpex.com The methyl ester protects the side-chain carboxyl group, preventing it from participating in the coupling reaction.
The stability and selective reactivity of this compound and its isomers make them crucial intermediates in both solution-phase and solid-phase peptide synthesis (SPPS), the latter being a dominant methodology for peptide and protein synthesis in research settings. iris-biotech.de
Historical Development and Evolution of Boc-Group Protection Strategies
The introduction of the tert-butoxycarbonyl (Boc) protecting group in the 1960s was a landmark achievement in the field of peptide synthesis. numberanalytics.com Prior to its development, existing methods for amino group protection often required harsh conditions for removal, which could damage the sensitive peptide backbone. The Boc group, in contrast, could be removed under relatively mild acidic conditions, typically using trifluoroacetic acid (TFA). masterorganicchemistry.comslideshare.net
This acid-lability, combined with its stability to a wide range of other reagents, established the Boc/Benzyl (B1604629) (Boc/Bzl) protection strategy as a dominant force in solid-phase peptide synthesis for many years. slideshare.netresearchgate.net In this approach, the N-terminal amino acid is protected with a Boc group, and reactive side chains are typically protected with benzyl-based groups. iris-biotech.de At the end of the synthesis, a strong acid like hydrogen fluoride (B91410) (HF) is used to simultaneously cleave the peptide from the solid support and remove all protecting groups. slideshare.net
Interdisciplinary Research Domains Utilizing this compound
The utility of this compound extends far beyond the confines of synthetic peptide chemistry, finding applications in a diverse array of interdisciplinary research fields.
Medicinal Chemistry and Drug Development: this compound and related derivatives are crucial building blocks in the synthesis of peptide-based drugs and therapeutic agents. chemimpex.com For example, they are used in the construction of RGD (Arg-Gly-Asp) sequences, which are important motifs in molecules designed to interact with integrins, a class of cell surface receptors involved in cell adhesion and signaling. Additionally, derivatives like Boc-Asp(OMe)-fluoromethylketone (Boc-Asp(OMe)-FMK) have been developed as inhibitors of caspases, a family of proteases involved in apoptosis (programmed cell death), making them valuable tools for studying and potentially treating diseases characterized by excessive cell death. mpbio.comnih.govmedchemexpress.com
Neuroscience: Due to its structural similarity to the excitatory neurotransmitter aspartate, derivatives of this compound are used in neuroscience research. chemimpex.comchemimpex.com They can serve as precursors for synthesizing molecules that interact with neurotransmitter systems, aiding in the study of neurological disorders and the development of potential treatments. chemimpex.comvulcanchem.com
Biotechnology and Materials Science: The principles of peptide synthesis enabled by synthons like this compound are applied in biotechnology for creating specific peptide sequences for various applications. chemimpex.com In materials science, these protected amino acids are utilized in the synthesis of biodegradable polymers, which have applications in areas such as drug delivery systems. chemimpex.com
Catalysis: Recent research has shown that peptides containing aspartic acid residues, constructed using building blocks like this compound, can function as catalysts. For instance, specific peptide sequences have been used to direct the selective oxidation of complex natural products, highlighting a novel application for these fundamental chemical tools. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(5-7(12)13)8(14)16-4/h6H,5H2,1-4H3,(H,11,15)(H,12,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFIVTBTZUCTQH-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98045-03-5 | |
| Record name | (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Boc Asp Ome and Derivatives
Strategies for N-α-tert-Butoxycarbonylation of Aspartic Acid Derivatives
The introduction of the tert-butoxycarbonyl (Boc) group to the α-amino function of an amino acid is a cornerstone of peptide synthesis, providing a robust protecting group that is stable to a wide range of reaction conditions but readily removable under moderate acidolysis, typically with trifluoroacetic acid (TFA). nih.govresearchgate.net The most prevalent reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is generally performed under aqueous or anhydrous conditions in the presence of a base. organic-chemistry.org This process allows for the chemoselective N-tert-butoxycarbonylation of amines. organic-chemistry.org
Alternative reagents have also been developed to facilitate this protection. For instance, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON) reacts rapidly with amino acids at room temperature in aqueous dioxane or acetone (B3395972) to yield the N-Boc protected derivatives in high yields. sigmaaldrich.com This method offers an advantage over older reagents like t-BOC azide, which could be thermally unstable. sigmaaldrich.com The choice of reagent and conditions can be optimized to ensure high yields and prevent side reactions.
Table 1: Common Reagents for N-α-tert-Butoxycarbonylation
| Reagent Name | Abbreviation | Typical Reaction Conditions |
|---|---|---|
| Di-tert-butyl dicarbonate | Boc₂O | Base (e.g., NaHCO₃, NaOH, triethylamine) in aqueous or organic solvent |
| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile | Boc-ON | Triethylamine in 50% aqueous dioxane or acetone at room temperature. sigmaaldrich.com |
Selective Esterification Methods for Carboxylic Acid Side Chains in Boc-Asp-OMe Synthesis
The synthesis of Boc-Asp(OMe)-OH requires the selective esterification of the β-carboxylic acid of the side chain while the α-carboxylic acid remains free for subsequent peptide coupling. This differentiation is a critical step. A common synthetic route involves starting with an aspartic acid derivative where the α-carboxyl group is temporarily protected, for instance, as a benzyl (B1604629) ester. The side-chain carboxyl group can then be esterified to the methyl ester. Subsequent removal of the α-carboxyl protecting group, for example by hydrogenation to remove a benzyl group, yields the desired Boc-Asp(OMe)-OH.
The stability of the side-chain ester is crucial. While benzyl esters are common, they can be labile under certain conditions. peptide.com Methyl esters, like in Boc-Asp(OMe)-OH, offer a different stability profile. In Boc-based solid-phase synthesis, more sterically hindered esters like cyclohexyl (OcHx) esters are sometimes employed to minimize side reactions such as aspartimide formation, which is a significant risk with aspartic acid residues. peptide.com However, the methyl ester remains a widely used and valuable protecting group for many applications.
Solution-Phase Peptide Synthesis Incorporating this compound
Solution-phase peptide synthesis (SolPS) is a powerful technique for producing dipeptides and smaller peptide segments, where Boc-Asp(OMe)-OH serves as a key N-terminal building block. researchgate.net This approach involves the coupling of protected amino acids in a suitable solvent, followed by purification of the resulting peptide at each step.
A highly effective method for peptide bond formation in solution utilizes the Lewis acid titanium tetrachloride (TiCl₄) as a condensing agent. researchgate.netrsc.org This strategy has been successfully applied to the synthesis of various dipeptides, including those containing Boc-protected amino acids. researchgate.netresearchgate.net The reaction is typically carried out in pyridine, which acts as both a solvent and a buffer to neutralize the HCl generated and to convert the amino acid ester hydrochloride salt into the free amine required for the reaction. researchgate.netrsc.org This method is notable for its high yields, preservation of stereochemical integrity, and compatibility with acid-labile protecting groups on both the α-amino function (like Boc) and the amino acid side chains. rsc.orgresearchgate.net
Table 2: Examples of Dipeptide Synthesis using TiCl₄-Assisted Condensation
| N-Protected Amino Acid | Amino Acid Ester | Dipeptide Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-Boc-L-Phe | L-Ala-OMe | N-Boc-L-Phe-L-Ala-OMe | 75 | rsc.org |
| N-Boc-L-Ala | L-Leu-OMe | N-Boc-L-Ala-L-Leu-OMe | 80 | rsc.org |
| N-Boc-L-Ala | L-Lys(Boc)-OMe | N-Boc-L-Ala-L-Lys(Boc)-OMe | 80 | researchgate.net |
The application of microwave irradiation has become a valuable tool in organic synthesis, significantly accelerating reaction rates and often improving yields. mdpi.com In peptide synthesis, microwave energy can dramatically shorten the time required for coupling reactions. researchgate.netrsc.orgresearchgate.net Microwave-assisted protocols have been successfully combined with TiCl₄-mediated condensation, allowing for the synthesis of dipeptides in very short time frames with high efficiency. researchgate.netresearchgate.net This synergy between Lewis acid activation and microwave heating provides a rapid and powerful route for peptide bond formation in the solution phase. researchgate.net
Beyond TiCl₄, a vast arsenal (B13267) of coupling reagents is available for activating the carboxylic acid of Boc-Asp(OMe)-OH for amide bond formation. uni-kiel.de These reagents work by converting the carboxylic acid into a more reactive species, such as an active ester, which is then susceptible to nucleophilic attack by the amino group of the coupling partner.
Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are classic coupling agents. uni-kiel.dechem-soc.si Activation with DCC produces a reactive O-acylisourea intermediate. To suppress side reactions and potential racemization, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used to form more stable active ester intermediates. uni-kiel.demdpi.com
Onium Salts : Phosphonium salts (e.g., PyBOP, PyBroP) and uronium/aminium salts (e.g., HBTU, HATU) are highly efficient coupling reagents that form active esters in situ. researchgate.netuni-kiel.de They are often preferred for their high reactivity, particularly in sterically hindered couplings. uni-kiel.de
Anhydride (B1165640) Reagents : Cyclic propylphosphonic anhydride (T3P®) is another effective reagent that promotes rapid and efficient peptide bond formation with minimal epimerization and generates water-soluble byproducts, simplifying purification. mdpi.com
The choice of coupling reagent is critical and depends on factors such as the specific amino acids being coupled, the potential for steric hindrance, and the desired reaction conditions. uni-kiel.demdpi.com
Solid-Phase Peptide Synthesis (SPPS) Applications of this compound
Boc-Asp(OMe)-OH is a suitable building block for Boc-based solid-phase peptide synthesis (SPPS), a methodology developed by Merrifield that revolutionized the synthesis of peptides and small proteins. nih.govchem-soc.si In this strategy, the growing peptide chain is anchored to an insoluble resin support, and reagents are added in solution, with excess reagents and byproducts removed by simple filtration and washing. iris-biotech.de
The Boc-SPPS cycle involves two key steps:
Deprotection : The N-terminal Boc group is removed using a moderate acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). nih.gov
Coupling : The next Boc-protected amino acid (e.g., Boc-Asp(OMe)-OH) is activated with a coupling reagent and added to the resin to couple with the newly liberated N-terminal amine of the resin-bound peptide. chem-soc.si
A critical consideration when using aspartic acid derivatives in SPPS is the risk of aspartimide formation. peptide.comchem-soc.sirsc.org This side reaction can occur, particularly under the basic conditions sometimes used for neutralization or under certain coupling conditions, leading to a mixture of α- and β-peptides upon hydrolysis. chem-soc.si The use of a stable side-chain ester on the aspartic acid, such as the methyl ester in Boc-Asp(OMe)-OH or the more hindered cyclohexyl ester (OcHx), helps to minimize this undesired cyclization. peptide.com
Microwave irradiation has also been integrated into automated Boc-SPPS protocols, significantly reducing synthesis times from days to hours while maintaining high peptide purity and yield. researchgate.netnih.gov This makes Boc-SPPS a powerful and efficient method for assembling complex peptides incorporating residues like Boc-Asp(OMe)-OH.
Table of Mentioned Compounds
| Abbreviation/Common Name | Full Chemical Name |
| This compound / Boc-Asp(OMe)-OH | N-α-tert-Butoxycarbonyl-L-aspartic acid β-methyl ester |
| This compound (alpha ester) | N-α-tert-Butoxycarbonyl-L-aspartic acid α-methyl ester |
| Boc₂O | Di-tert-butyl dicarbonate |
| TFA | Trifluoroacetic acid |
| TiCl₄ | Titanium Tetrachloride |
| Boc-ON | 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile |
| Boc-Asp(OtBu)-OH | N-α-tert-Butoxycarbonyl-L-aspartic acid β-tert-butyl ester |
| Boc-Asp(OcHx)-OH | N-α-tert-Butoxycarbonyl-L-aspartic acid β-cyclohexyl ester |
| Boc-L-Phe | N-Boc-L-phenylalanine |
| L-Ala-OMe | L-Alanine methyl ester |
| L-Leu-OMe | L-Leucine methyl ester |
| L-Lys(Boc)-OMe | N-ε-Boc-L-lysine methyl ester |
| L-Phe-OMe | L-Phenylalanine methyl ester |
| DCC | N,N'-dicyclohexylcarbodiimide |
| HOBt | 1-Hydroxybenzotriazole |
| NHS | N-Hydroxysuccinimide |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| PyBroP | Bromotripyrrolidinophosphonium hexafluorophosphate |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| T3P® | Propylphosphonic anhydride |
| DCM | Dichloromethane |
Advancements in Green Chemistry for this compound Derivatization
Solvent-free, or solventless, peptide coupling represents a significant step towards environmentally benign synthesis. These methods eliminate the need for bulk organic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM), which are common in conventional solid-phase peptide synthesis (SPPS) and are associated with toxicity and disposal issues. researchgate.net One approach involves microwave-assisted solvent-free synthesis, where reactants are mixed and irradiated. For example, the coupling of a Boc-protected amino acid (Boc-AA1-OH) with an amino acid methyl ester (AA2-OMe) can be achieved using diisopropylcarbodiimide (DIC) and N-hydroxy-5-norbornene-2,3-dicarboximide (HONB) under microwave irradiation without any bulk solvent. rsc.org This technique significantly reduces waste and can accelerate reaction times.
Another strategy involves using a minimal amount of a liquid additive rather than a solvent, a technique known as liquid-assisted grinding (LAG). In the context of extrusion, a small quantity of a substance like acetone or ethyl acetate (B1210297) can facilitate the reaction between solid components without fully dissolving them, thereby maintaining the solvent-free character of the process while ensuring efficient mixing and reaction. 5z.comcardiff.ac.uk These methods highlight a shift towards processes where the primary by-products are either benign, like water, or easily removable, water-soluble compounds. rsc.org
Reactive extrusion (RE) is an innovative mechanochemical technique that enables continuous and solvent-free or highly solvent-minimized synthesis. cardiff.ac.uk This method utilizes a twin-screw extruder (TSE) as a chemical reactor, where solid reactants are continuously fed, mixed, heated, and reacted under high shear and pressure. researchgate.netchemistryviews.org The technology is particularly advantageous for industrial-scale production as it is scalable, efficient, and can handle solid and highly viscous materials. researchgate.netacs.org
Research has demonstrated the successful synthesis of aspartame (B1666099) (H-Asp-Phe-OMe), a dipeptide, through reactive extrusion, a process directly relevant to the derivatization of this compound. In one approach, a fully protected precursor, Boc-Asp(OtBu)-Phe-OMe, was synthesized by coupling Boc-Asp(OtBu)-OH and HCl·H-Phe-OMe in a twin-screw extruder. chemrxiv.org The reaction proceeded to completion rapidly, and the continuous nature of the process allowed for significant throughput. chemistryviews.orgpolypeptide.com For instance, 56 grams of aspartame were produced with an eight-minute coupling time in the extruder. polypeptide.com
In a specific example, the coupling of Boc-Asp(OBzl)-OSu with HCl·H-Phe-OMe was achieved with a short residence time of just 1.5 minutes inside the extruder barrel, yielding the protected dipeptide Boc-Asp(OBzl)-Phe-OMe in high yield and purity. 5z.com This process highlights the efficiency of reactive extrusion, which can significantly outperform traditional batch methods in terms of space-time yield. cardiff.ac.uk
| Reactants | Coupling Agents/Additives | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Boc-Asp(OtBu)-OH + HCl·H-Phe-OMe | DIC, OxymaPure | Twin-screw extruder, 1 min mixing | Boc-Asp(OtBu)-Phe-OMe | Quantitative | chemrxiv.org |
| Boc-Asp(OBzl)-OSu + HCl·H-Phe-OMe | NaHCO₃, Acetone (liquid additive) | Twin-screw extruder, 40°C, 1.5 min residence time | Boc-Asp(OBzl)-Phe-OMe | 92% | 5z.com |
| Boc-Trp-OSu + HCl·H-Gly-OMe | NaHCO₃, Acetone (liquid additive) | Twin-screw extruder, 40°C, 150 rpm | Boc-Trp-Gly-OMe | 85% | 5z.com |
Mechanochemistry, particularly ball milling, offers another powerful solvent-free method for peptide synthesis. rsc.org This technique involves the grinding of solid reactants in a jar with milling balls, where mechanical force induces chemical reactions. It circumvents the need for solvents and often leads to high yields with minimal by-products.
Synthesis of Modified this compound Analogs
The this compound scaffold serves as a valuable starting point for the synthesis of modified analogs designed for specific biological applications, such as enzyme inhibition. These analogs often feature an electrophilic "warhead" that can form a covalent bond with a target protein. nih.govnih.gov
Fluoromethyl ketone (FMK) derivatives of peptides are potent and often irreversible inhibitors of cysteine proteases, such as caspases, which are key mediators of apoptosis. aatbio.comsigmaaldrich.com The compound Boc-Asp(OMe)-FMK is a well-known pan-caspase inhibitor. mdpi.com The synthesis of such a derivative involves modifying the carboxylic acid terminus of the parent amino acid derivative, Boc-Asp(OMe)-OH, into a fluoromethyl ketone group.
The FMK group acts as a trapping agent, forming a stable covalent bond with the thiol group of the cysteine residue in the active site of the target protease. sigmaaldrich.com The methylation of the aspartic acid side chain in Boc-Asp(OMe)-FMK enhances its cell permeability. Once inside the cell, endogenous esterases can hydrolyze the methyl ester to generate the biologically active form, which then targets intracellular caspases. sigmaaldrich.com This dual-function design makes Boc-Asp(OMe)-FMK a useful tool for studying apoptosis both in vitro and in vivo. aatbio.commdpi.com
Beyond the FMK group, a diverse array of electrophilic warheads can be appended to a peptidic scaffold to create covalent inhibitors and activity-based probes (ABPs). stanford.eduresearcher.life These warheads are designed to react with nucleophilic residues (e.g., cysteine, serine) in the active site of a target enzyme. nih.gov The synthesis of these complex molecules is often facilitated by solid-phase peptide synthesis (SPPS), which allows for the modular construction of the probe. stanford.eduupf.edu
A general strategy for creating such probes based on an aspartic acid residue involves a multi-step solid-phase approach. For instance, in the synthesis of azapeptides, a key building block like an "aza-aspartate" can be attached to a solid support. stanford.edu The peptide chain is then elongated, and finally, the electrophilic warhead is introduced. This method prevents potential side reactions with the reactive warhead during the peptide elongation steps. stanford.edu Warheads that can be incorporated include Michael acceptors like vinyl sulfones, as well as acyloxymethyl ketones (AOMKs), which have been successfully used to create ABPs targeting various cysteine proteases. stanford.eduupf.edu The choice of warhead and peptide sequence allows for the tuning of reactivity and selectivity, enabling the development of highly specific probes for different enzyme targets. researcher.life
Preparation of Diverse Dipeptides and Oligopeptides Containing this compound
The synthesis of dipeptides and oligopeptides containing the this compound (N-tert-butyloxycarbonyl-L-aspartic acid α-methyl ester) moiety or its derivatives is a fundamental process in peptide chemistry. Both solution-phase and solid-phase strategies are employed, utilizing various coupling reagents and reaction conditions to form the amide bond efficiently while preserving stereochemical integrity.
A notable solution-phase approach involves the use of titanium tetrachloride (TiCl₄) as a condensing agent. In one example, the dipeptide N-Boc-Asp-(OtBu)-Phe-OMe, a precursor to the artificial sweetener Aspartame, was synthesized by reacting N-Boc-L-aspartic acid-β-t-butyl ester with L-phenylalanine methyl ester hydrochloride. rsc.org The reaction, carried out in a pyridine-buffered medium at 40°C, was completed in approximately 5 hours and yielded the protected dipeptide in 84% yield after purification. rsc.org This method has been successfully applied to the synthesis of a range of N-Boc-protected dipeptides, demonstrating its utility for substrates with various side chains and protecting groups. rsc.org
For the construction of longer oligopeptides, a stepwise solution-phase strategy is often implemented. This involves the sequential addition of amino acid residues. For instance, in the synthesis of oostatic hormone analogues, a protected pentapeptide acid, Boc-Tyr-Asp(OtBu)-Pro-Ala-Pro-OH, was prepared through a stepwise procedure and subsequently used in fragment condensation to build larger peptide chains. nih.gov
Modern, solvent-free methods have also been developed. The synthesis of aspartame has been achieved in a continuous fashion using a twin-screw extruder. researchgate.net This reactive extrusion process involved reacting Boc-Asp(OtBu)-OH with HCl·H-Phe-OMe in the presence of a coupling agent, leading to a quantitative conversion to the protected dipeptide. researchgate.net This highlights an innovative and scalable approach to peptide synthesis.
The following table summarizes various synthetic methodologies for preparing peptides containing a protected aspartic acid residue.
| Method | Starting Materials | Key Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Solution-Phase Synthesis | N-Boc-L-aspartic acid-β-t-butyl ester + L-phenylalanine methyl ester hydrochloride | TiCl₄, pyridine, 40°C, 5 h | N-Boc-Asp-(OtBu)-Phe-OMe | 84% | rsc.org |
| Stepwise Solution-Phase Synthesis | Stepwise addition of Boc-Pro-OH, Z-Asp(OtBu)-OSu, and Boc-Tyr-OSu | Fragment condensation | Boc-Tyr-Asp(OtBu)-Pro-Ala-Pro-OH | N/A | nih.gov |
| Solvent-Free Reactive Extrusion | Boc-Asp(OtBu)-OH + HCl·H-Phe-OMe | DIC, OxymaPure, 40°C, continuous flow | Boc-Asp(OtBu)-Phe-OMe | 100% conversion | researchgate.net |
| Solution-Phase Synthesis | Boc-L-Asp(OtBu)-OH + homo-β-L-Phe-OMe | PyBop, DIEA, CH₂Cl₂, rt, 2 h | Boc-L-Asp(OtBu)-homo-β-L-Phe-OMe | N/A | sci-hub.se |
Acid-Labile Deprotection Strategies for the Boc Group and Methyl Ester
In peptide synthesis utilizing the Boc strategy, protecting groups are chosen based on their stability during coupling reactions and their ease of removal under specific conditions. peptide.com The N-terminal Boc group and the C-terminal methyl ester represent two distinct functionalities that require different acid-based deprotection strategies due to their differing acid lability.
Deprotection of the Boc Group: The tert-butyloxycarbonyl (Boc) group is a temporary protecting group for the α-amino function of amino acids. peptide.com It is designed to be labile to moderately strong acids. google.com The standard and most widely used reagent for Boc removal is trifluoroacetic acid (TFA). americanpeptidesociety.org The deprotection is typically carried out using a 50% solution of TFA in a non-polar solvent such as dichloromethane (DCM) at room temperature. rsc.orgpeptide.com The reaction proceeds via the formation of a tert-butyl cation, which is then scavenged. peptide.com When the peptide sequence contains sensitive residues like tryptophan, cysteine, or methionine, scavengers such as dithioethane or trialkylsilanes are added to the cleavage solution to prevent side reactions caused by these reactive cations. peptide.comsigmaaldrich.com This selective removal allows the peptide chain to be elongated in a stepwise manner without affecting more acid-stable protecting groups on amino acid side chains, such as benzyl esters or ethers. peptide.comgoogle.com
Deprotection of the Methyl Ester: The methyl ester (OMe) is a protecting group for the C-terminal carboxylic acid. In contrast to the Boc group, the methyl ester is generally stable under the moderate acidic conditions used for Boc removal (e.g., TFA in DCM). rsc.org This stability is demonstrated in the synthesis of Aspartame (Asp-Phe-OMe), where treatment of the fully protected precursor with TFA removes the N-terminal Boc group and the side-chain t-butyl ester, but leaves the C-terminal methyl ester intact. rsc.org
Cleavage of the methyl ester via acidolysis requires much harsher conditions. This is typically performed during the final deprotection step, which aims to remove all protecting groups simultaneously. Strong acids such as hydrogen fluoride (B91410) (HF), trifluoromethanesulfonic acid (TFMSA), or HBr in acetic acid are required for the hydrolysis of a methyl ester. peptide.com These conditions are severe enough to cleave not only the methyl ester and the Boc group but also most other acid-labile side-chain protecting groups commonly used in Boc-based solid-phase peptide synthesis. peptide.comgoogle.com Aqueous phosphoric acid has also been reported as a mild reagent for the deprotection of tert-butyl carbamates and esters, while tolerating methyl esters. organic-chemistry.org
The following table compares different acidic reagents and their effectiveness in cleaving the Boc group versus the more stable methyl ester.
| Reagent | Typical Conditions | Cleavage of Boc Group | Cleavage of Methyl Ester | Selectivity/Comments | Reference |
|---|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 50% in DCM, rt, ~30 min | Effective | Stable | Standard for stepwise Boc removal in SPPS. Scavengers often required. | peptide.comamericanpeptidesociety.org |
| Hydrochloric Acid (HCl) | ~4N in Dioxane or Acetic Acid | Effective | Requires harsh conditions (e.g., heat) | Can be used for Boc removal. Stronger conditions needed for methyl ester hydrolysis. | google.comresearchgate.net |
| Aqueous Phosphoric Acid (H₃PO₄) | Aqueous solution, rt | Effective | Stable | Reported as a mild and selective reagent for Boc and t-butyl ester removal, leaving methyl esters intact. | researchgate.netorganic-chemistry.org |
| Hydrogen Fluoride (HF) | Liquid HF, ~0°C, 1 h | Effective | Effective | Used for final, global deprotection in Boc-SPPS. Highly toxic and corrosive. | peptide.com |
| Trifluoromethanesulfonic Acid (TFMSA) | In TFA, with scavengers | Effective | Effective | A strong acid used as an alternative to HF for final deprotection. | peptide.com |
Applications in Peptide and Protein Chemistry
Fundamental Role of Boc-Asp-OMe as a Protecting Group in Peptide Elongation
In the intricate process of peptide synthesis, the strategic use of protecting groups is paramount to prevent unwanted side reactions and ensure the formation of the desired peptide sequence. This compound serves as a key building block where the α-amino group is protected by the tert-butoxycarbonyl (Boc) group, and the β-carboxylic acid of the aspartic acid side chain is protected as a methyl ester (OMe). chemimpex.comontosight.ai
The Boc group is a well-established protecting group for amines, offering stability under a wide range of reaction conditions, particularly those that are basic or nucleophilic. organic-chemistry.org This allows for the selective deprotection of other functional groups or the coupling of subsequent amino acids without affecting the Boc-protected amine. The Boc group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA), which allows for the stepwise elongation of the peptide chain. organic-chemistry.orgiris-biotech.de
The methyl ester (OMe) protecting the side-chain carboxyl group of the aspartic acid residue is stable under the acidic conditions used to remove the Boc group. ontosight.ai This differential stability is crucial for directing the peptide bond formation to the α-amino group of the growing peptide chain, thus preventing branching or incorrect sequence incorporation.
The concept of orthogonality in protecting group strategy is fundamental to the synthesis of complex peptides, including those with multiple side-chain functionalities or cyclic structures. iris-biotech.deiris-biotech.de An orthogonal protecting group scheme allows for the selective removal of one type of protecting group in the presence of others. iris-biotech.de
The Boc/OMe protection scheme in this compound is a classic example of a non-orthogonal but highly useful strategy. While both the Boc and certain side-chain protecting groups (like benzyl (B1604629) esters) are acid-labile, the conditions required for their removal can often be modulated to achieve selectivity. iris-biotech.de For true orthogonality, the Boc group is often used in conjunction with protecting groups that are labile to different conditions. For instance, the Boc group (acid-labile) can be paired with the Fmoc group (base-labile) for the α-amino protection of other amino acids in the sequence, and with side-chain protecting groups that are removable by hydrogenolysis or other specific chemical transformations. organic-chemistry.orgiris-biotech.de This allows for the selective deprotection and modification of specific sites within a complex peptide.
For instance, in a peptide containing this compound, the Boc group can be removed to allow for chain elongation, while the OMe group on the aspartate side chain remains intact. If another residue in the peptide, for example, a lysine, is protected with an Fmoc group, the Fmoc group can be selectively removed with a base like piperidine (B6355638) without affecting the Boc or OMe groups. sigmaaldrich.com This enables the synthesis of branched or cyclic peptides where specific side chains need to be manipulated independently.
| Protecting Group | Removal Conditions | Orthogonal to Boc? |
| Boc | Acid (e.g., TFA) | - |
| Fmoc | Base (e.g., Piperidine) | Yes |
| Benzyl (Bzl) | Hydrogenolysis, Strong Acid (HF) | Partially |
| Allyl (All) | Pd(0) catalysis | Yes |
Building Block for the Construction of Structurally Diverse Peptidomimetics
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties such as enhanced stability against proteolytic degradation, increased bioavailability, and better receptor affinity and selectivity. nih.govresearchgate.net Unnatural amino acids, including derivatives like this compound, are crucial building blocks in the synthesis of these modified structures. sigmaaldrich.com
Synthetic Routes to Bioactive Peptides and Analogues
This compound is a versatile starting material for the synthesis of a wide range of bioactive peptides and their analogues. chemimpex.commdpi.com Its use in solid-phase peptide synthesis (SPPS) and solution-phase synthesis allows for the efficient construction of peptide chains. iris-biotech.desigmaaldrich.com
One notable application is in the synthesis of peptide-based drugs. By incorporating this compound, researchers can create analogues of naturally occurring peptides with improved therapeutic properties. chemimpex.com For example, modifications to the aspartic acid side chain can influence the peptide's interaction with its biological target, potentially leading to increased potency or altered selectivity. The conjugation of bioactive molecules to peptides containing aspartic acid derivatives is a strategy employed to enhance the solubility, stability, and permeability of the parent molecule. mdpi.com
Incorporation into Peptide Scaffolds for Conformational and Structural Biology Studies
For instance, the presence of the methyl-esterified side chain can affect local hydrogen bonding networks and steric interactions, thereby influencing the folding of the peptide backbone. ias.ac.in These conformationally constrained peptides are valuable tools in structural biology for understanding peptide-protein interactions and for the rational design of new therapeutic agents. Diketopiperazines (DKPs), which can be formed from dipeptides, are another class of scaffolds where derivatives of this compound can be utilized to create conformationally defined structures for various applications, including their use as β-turn inducers. researchgate.netacs.org
Chemo- and Regioselective Ligation Strategies for Peptide Synthesis
Chemical ligation is a powerful technique that allows for the joining of unprotected peptide fragments to create larger proteins. acs.org These reactions must be highly chemo- and regioselective to ensure that the amide bond is formed only at the desired ligation site. researchgate.net
While native chemical ligation (NCL) traditionally involves a C-terminal thioester and an N-terminal cysteine, variations of this and other ligation strategies have been developed to expand the scope of peptide synthesis. acs.org this compound can be a precursor to peptide fragments used in such ligation reactions. For example, the methyl ester of the aspartic acid side chain can be selectively manipulated to introduce a handle for ligation, or the N-terminal Boc group can be part of a fragment that is ligated to another peptide. Research has demonstrated the use of this compound in Staudinger ligation protocols, a method for forming amide bonds. researchgate.net
Role in Drug Discovery and Medicinal Chemistry
Design and Synthesis of Peptide-Based Therapeutic Agents
The design and synthesis of peptides with therapeutic potential is a complex process that often faces challenges related to stability and bioavailability. Boc-asp-ome plays a important role in addressing these challenges through its use as a protected amino acid building block in peptide synthesis. researchgate.net
Strategies for Enhancing Peptide Stability and Bioavailability
A primary obstacle in the development of peptide-based drugs is their susceptibility to degradation by enzymes in the body and their limited ability to be absorbed. alliedacademies.orgnih.gov The use of the tert-butyloxycarbonyl (Boc) protecting group in this compound is a fundamental strategy to ensure the stability of the aspartic acid residue during the stepwise process of peptide synthesis. sigmaaldrich.com This protection prevents unwanted side reactions and allows for the controlled and precise assembly of the desired peptide sequence.
Furthermore, modifications to the core this compound structure, such as the inclusion of a methyl ester (OMe), can enhance the cell permeability of the resulting peptide. mpbio.com This is a crucial factor for improving bioavailability, as it facilitates the uptake of the therapeutic agent by cells. The methyl ester group can be later removed by cytoplasmic esterases within the cell, releasing the active form of the drug. mpbio.com General strategies to improve peptide stability and bioavailability, which can be applied to peptides synthesized using this compound, are outlined in the table below.
Table 1: General Strategies for Enhancing Peptide Stability and Bioavailability
| Strategy | Description | Potential Benefit |
|---|---|---|
| Chemical Modifications | Incorporating modifications like cyclization, acylation, and PEGylation. alliedacademies.org | Protects from enzymatic degradation and extends circulation time. alliedacademies.org |
| Formulation Techniques | Utilizing microencapsulation, liposomal delivery, and nanoparticle carriers. alliedacademies.org | Protects the peptide from degradation and allows for controlled release. alliedacademies.org |
| Enzyme Inhibitors | Co-administration with inhibitors of enzymes that degrade peptides. alliedacademies.org | Prevents rapid breakdown of the peptide, increasing its therapeutic window. alliedacademies.org |
| Permeation Enhancers | Using substances that improve absorption across biological membranes. alliedacademies.org | Enhances oral bioavailability. alliedacademies.org |
| Targeted Delivery | Attaching ligands or antibodies to the peptide to direct it to specific cells or tissues. alliedacademies.org | Increases efficacy and reduces off-target effects. alliedacademies.org |
Biomimetic Approaches in Amino Acid and Peptide Drug Design
Biomimetic design involves creating synthetic molecules that mimic the structure and function of natural biological molecules. In peptide drug design, this approach aims to create peptides with enhanced properties by incorporating non-natural amino acids or modifying the peptide backbone to resemble natural structures with high stability or specific binding capabilities. While direct research specifically detailing the use of this compound in biomimetic design is limited, its role as a fundamental building block in peptide synthesis makes it a key component in the creation of these nature-inspired therapeutic agents.
The principles of biomimetic peptide design often involve creating scaffolds that mimic the secondary structures of proteins, such as alpha-helices and beta-sheets, to improve their interaction with biological targets. The precise control over peptide sequence afforded by using protected amino acids like this compound is essential for constructing these complex biomimetic structures.
Development of Pharmaceutical Candidates Targeting Neurological Pathways
This compound has garnered significant attention in the development of drugs for neurological disorders, primarily through its use in creating caspase inhibitors. Caspases are a family of enzymes that play a central role in apoptosis (programmed cell death) and inflammation, both of which are implicated in the pathology of various neurological conditions.
Research on Excitatory Neurotransmission Modulation
Excitotoxicity, a process where excessive stimulation of nerve cells by excitatory neurotransmitters like glutamate (B1630785) leads to cell damage and death, is a key factor in neurodegenerative diseases and stroke. nih.govnih.gov While research directly linking this compound to the modulation of excitatory neurotransmitter receptors is still emerging, its role in preventing the downstream consequences of excitotoxicity is well-documented. Caspase inhibitors, often synthesized using this compound derivatives, have been shown to offer protection against NMDA-induced excitotoxicity, a major pathway of glutamate-mediated cell death. nih.gov By inhibiting the caspases activated by the excitotoxic cascade, these compounds can prevent neuronal apoptosis.
Neuroprotective Strategies and Prevention of Neuronal Degeneration
The primary neuroprotective strategy involving this compound is the inhibition of caspases. The compound is often modified with a fluoromethylketone (FMK) group to create Boc-Asp(OMe)-FMK, a potent, cell-permeable, and irreversible pan-caspase inhibitor. mpbio.comaatbio.com This compound effectively blocks apoptosis, a key process in neuronal degeneration. mpbio.com
Research has demonstrated the neuroprotective effects of Boc-Asp(OMe)-FMK in various models of neurological damage. For instance, it has been shown to protect against neuronal death following ischemic events. nih.gov The mechanism of action involves the inhibition of key executioner caspases, such as caspase-3, which are activated during the apoptotic process. nih.gov The table below summarizes key findings from studies on the neuroprotective effects of caspase inhibitors derived from or related to this compound.
Table 2: Research Findings on Neuroprotective Effects of Caspase Inhibitors
| Finding | Model/System | Implication |
|---|---|---|
| Protection against NMDA-induced excitotoxicity | In vitro and in vivo models | Potential for treating conditions with excessive glutamate release, such as stroke and traumatic brain injury. nih.gov |
| Reduced neuronal apoptosis in ischemia models | Animal models of stroke | Suggests a therapeutic window for intervention after an ischemic event to prevent neuronal loss. nih.gov |
| Inhibition of CPP32 (caspase-3) processing | Biochemical assays | Demonstrates a specific molecular mechanism for preventing the execution phase of apoptosis. alliedacademies.org |
Anti-inflammatory Agent Development Leveraging Caspase Inhibition
Inflammation is a critical component of many diseases, and caspases, particularly caspase-1, are key mediators of the inflammatory response. Caspase-1 is responsible for the processing and activation of pro-inflammatory cytokines such as interleukin-1β (IL-1β). nih.gov By inhibiting caspase-1, it is possible to reduce the production of these inflammatory mediators and thereby dampen the inflammatory cascade.
This compound derivatives have been investigated as potential anti-inflammatory agents due to their ability to inhibit caspases. The development of selective caspase-1 inhibitors is a promising strategy for treating a range of inflammatory disorders. selleckchem.com Research in this area has shown that inhibiting caspase-1 can be effective in models of inflammatory diseases, suggesting a therapeutic potential for compounds derived from this compound. nih.govmdpi.com
The development of orally available and selective caspase inhibitors remains an active area of research, with the goal of creating new treatments for chronic inflammatory conditions. The foundational role of this compound in the synthesis of these inhibitors underscores its importance in the future of anti-inflammatory drug discovery.
Targeted Therapy Development through Bioconjugation
The selective delivery of therapeutic agents to diseased cells or tissues is a cornerstone of modern drug development. This compound plays a significant role in this area through its application in bioconjugation, a process that involves the covalent linking of two or more molecules, at least one of which is a biomolecule.
Peptide-Biomolecule Conjugates for Specific Delivery
Peptide-drug conjugates (PDCs) are an emerging class of therapeutics that combine the targeting capabilities of peptides with the cytotoxic or pharmacological effects of small-molecule drugs. The aspartic acid side chain of this compound provides a convenient handle for attaching drugs or linkers after deprotection of the methyl ester. This allows for the creation of conjugates where a peptide, designed to bind to a specific receptor overexpressed on cancer cells, can deliver a potent drug directly to the site of action, thereby minimizing off-target toxicity.
| Conjugate Component | Function | Example of Use |
| Targeting Peptide | Binds to specific receptors on target cells. | A peptide that targets the somatostatin (B550006) receptor, which is overexpressed in many neuroendocrine tumors. nih.gov |
| This compound derived linker | Covalently links the peptide to the drug. | The free carboxyl group of the aspartic acid side chain can be activated to form an amide bond with an amine-containing drug. |
| Therapeutic Payload | Exerts the desired pharmacological effect. | A cytotoxic agent that induces apoptosis in cancer cells. |
Development of Research Probes for Biological Systems
Understanding complex biological processes often requires the use of molecular probes that can be used to visualize, track, or interact with specific biomolecules. This compound can be incorporated into the synthesis of such probes. For instance, the side-chain carboxyl group can be conjugated to fluorescent dyes, biotin, or other reporter molecules. These probes can then be used in a variety of applications, including fluorescence microscopy, flow cytometry, and affinity chromatography, to study protein-protein interactions, enzyme activity, and other cellular events.
Utilization in the Synthesis of Modified Alpha-Amino Acids for Drug Design
Unnatural or modified alpha-amino acids are valuable components in drug design as they can impart improved properties to peptide-based drugs, such as increased metabolic stability, enhanced receptor binding affinity, and controlled conformation. nih.gov this compound serves as a versatile starting material for the synthesis of a variety of these modified amino acids. The esterified side chain can be subjected to various chemical transformations to introduce new functional groups.
| Modification Strategy | Resulting Modified Amino Acid | Potential Application in Drug Design |
| Reduction of the methyl ester | β-amino alcohol | Introduction of a hydroxyl group can alter hydrogen bonding potential and solubility. |
| Reaction with Grignard reagents | γ-keto amino acid | Can serve as a scaffold for further chemical modifications or as a key structural motif in enzyme inhibitors. |
| Curtius rearrangement of the corresponding acyl azide | α,β-diamino acid | Can influence peptide secondary structure and introduce a new site for bioconjugation. |
Precursor for the Preparation of Bioactive 5-cis-Alkylproline Motifs
The proline ring is a common structural motif in many biologically active compounds. The synthesis of substituted proline derivatives, such as 5-cis-alkylprolines, can lead to the discovery of novel therapeutic agents. This compound can be utilized as a chiral precursor in the multi-step synthesis of these motifs. The synthetic pathway often involves the transformation of the aspartic acid side chain and subsequent cyclization to form the desired pyrrolidine (B122466) ring structure. These proline analogs can then be incorporated into peptides or small molecules to explore their potential as enzyme inhibitors or receptor ligands.
Investigations in Chemical Biology
Elucidation of Cell Death Pathways Using Caspase Inhibitors
Boc-Asp(OMe)-FMK is widely employed to explore the signaling cascades that govern apoptosis. scbt.comontosight.ai By blocking the action of caspases, a family of proteases that act as the primary executioners of apoptosis, researchers can investigate the specific roles these enzymes play in various cell death scenarios and how their dysregulation contributes to pathological conditions. aatbio.comscbt.com
Inhibition of Apoptosis in Mammalian Cell Lines and Tissues
The efficacy of Boc-Asp(OMe)-FMK in preventing apoptosis has been documented across a range of mammalian cell types and in response to diverse stimuli. It has been shown to inhibit cell death pathways initiated by the Fas receptor and transforming growth factor-beta (TGF-β). medchemexpress.commdpi.comarvojournals.orgunimi.it In specific cell lines, it effectively blocks apoptosis; for example, it completely prevents TGF-β-induced apoptosis in WEHI 231 B-lymphoma cells and inhibits tumor necrosis factor-alpha (TNFα)-induced apoptosis in human neutrophils. caymanchem.commdpi.comunimi.it
Furthermore, its application extends to in vivo models and primary tissues. In rat models of traumatic brain injury, local administration of Boc-Asp(OMe)-FMK was found to delay the onset of neuron death. mdpi.comunimi.it It has also been used to prevent apoptosis in renal proximal tubular cells following cisplatin-induced injury and to block apoptosis in hepatocytes in vivo. caymanchem.comcaltagmedsystems.dekarger.com The compound has also been utilized in studies of virally induced apoptosis in human fetal membrane cells and in various T-lymphocyte populations. sigmaaldrich.comnih.govrupress.org However, its protective effects are not universal; for instance, it did not prevent MPP+-induced cell death in primary midbrain cultures, indicating the involvement of caspase-independent pathways in that specific model of neurodegeneration. nih.gov
| Cell/Tissue Type | Apoptotic Stimulus | Observed Effect of Boc-Asp(OMe)-FMK | Reference |
|---|---|---|---|
| WEHI 231 Cells | TGF-β | Completely blocks apoptosis | mdpi.comunimi.it |
| Human Neutrophils | TNFα | Inhibits apoptosis (IC₅₀ = 39 µM) | caymanchem.commdpi.comunimi.it |
| Rat Brain | Traumatic Injury | Delays neuron death | mdpi.comunimi.it |
| Murine Thymocytes | Dexamethasone, Etoposide, Radiation, anti-Fas | Inhibits apoptotic death | nih.govrupress.org |
| Renal Proximal Tubular Cells | Cisplatin | Reduces apoptosis | karger.com |
| Primary Midbrain Cultures | MPP+ | No protection against toxicity | nih.gov |
Analysis of Caspase Specificity and Inhibitory Potency
Boc-Asp(OMe)-FMK is generally characterized as a broad-spectrum or pan-caspase inhibitor, but with a distinct profile of selectivity. caymanchem.commedchemexpress.comarvojournals.org Its design as a truncated analogue of the more comprehensive inhibitor Z-VAD-FMK results in differential activity against specific caspase family members. nih.govrupress.org
Research has shown that Boc-Asp(OMe)-FMK effectively blocks the activity of CPP-32-like proteases, such as caspase-3, which is a key executioner caspase. nih.govarvojournals.orgrupress.org It has been reported to reduce the activity of caspase-3 and inhibit the cleavage of its substrate, PARP. mdpi.comarvojournals.orgunimi.it However, its activity against other caspases is varied. Some studies indicate it is a poor inhibitor of caspases-2, -5, -6, and -10. sigmaaldrich.com Conversely, other research suggests it can inhibit initiator caspase-2 proteolysis. mdpi.comunimi.it A key finding from studies in T-lymphocytes was that Boc-Asp(OMe)-FMK failed to block the activity of caspase-1 (Interleukin-1β Converting Enzyme, ICE). nih.govrupress.org Beyond caspases, the compound has also been shown to inhibit other non-caspase cysteine proteases, including cathepsins H and L, highlighting the need for careful interpretation of results. caymanchem.comcaltagmedsystems.de
| Target Enzyme | Inhibitory Activity | Reference |
|---|---|---|
| Pan-Caspase | Broad-spectrum inhibitor | caymanchem.commedchemexpress.comarvojournals.orgmedchemexpress.com |
| Caspase-1 (ICE) | Fails to block or poorly inhibits | nih.govontosight.airupress.org |
| Caspase-2 | Conflicting reports: Poorly inhibits or inhibits proteolysis | mdpi.comunimi.itsigmaaldrich.com |
| Caspase-3 (CPP-32-like) | Effectively blocks activity | nih.govmdpi.comarvojournals.orgunimi.itrupress.org |
| Caspases-5, -6, -10 | Poorly inhibits | sigmaaldrich.com |
| Cathepsins H and L | Inhibits | caymanchem.comcaltagmedsystems.de |
Modulation of Inflammatory Responses and Cytokine Production
The role of caspases extends beyond apoptosis into the regulation of inflammation, and Boc-Asp(OMe)-FMK has been used to probe these functions. By inhibiting inflammatory caspases, such as caspase-1, the compound can modulate inflammatory signaling. ontosight.ai Research indicates that Boc-Asp(OMe)-FMK can reduce the production of the potent pro-inflammatory cytokine Interleukin-1β (IL-1β). ontosight.ai
Furthermore, it has been shown to suppress inflammatory responses mediated by TNFα. Studies have revealed that Boc-Asp(OMe)-FMK can reduce the activation of the transcription factor NF-κB and inhibit the TNF-induced expression of cellular adhesion molecules ICAM-1 and VCAM-1, which are critical for the recruitment of immune cells to sites of inflammation. caltagmedsystems.de However, the inhibitor does not appear to affect all inflammatory pathways, as it was found to have no impact on the chemotactic activity of Interleukin-8 (IL-8). medchemexpress.commedchemexpress.com In RIN cells, the use of Boc-D-fmk demonstrated that while caspases are activated by cytokines, their inhibition is not sufficient to block cell death, pointing to the activation of alternative, caspase-independent death pathways. nih.gov
Mechanistic Studies on Protease Activity and Regulatory Mechanisms
Boc-Asp(OMe)-FMK serves as a valuable mechanistic probe for studying protease function. Its mode of action involves the irreversible alkylation of the active site cysteine residue within the target protease, a mechanism facilitated by the electrophilic fluoromethyl ketone warhead. nih.govscbt.com This covalent modification provides a stable endpoint for studying enzyme-inhibitor interactions.
The compound's design, with a cell-permeable methyl ester, allows for the study of protease activity within intact cells. caymanchem.comcaltagmedsystems.denih.gov This feature has enabled researchers to discriminate between different cellular pathways. For example, its use in WEHI 231 cells demonstrated that it could block both TGF-β-induced apoptosis and the cleavage of the cytoskeletal protein αII-spectrin, indicating that these are distinct apoptotic events that can be separately interrogated. mdpi.comunimi.it Moreover, studies comparing the effects of Boc-Asp(OMe)-FMK to other caspase inhibitors in different T-cell types have revealed that the specific proteases required for apoptosis can vary depending on the cell's differentiation state and the death-inducing stimulus. nih.govrupress.org This highlights its utility in mapping the context-dependent roles of specific proteases in complex biological systems.
Substrate Analogue Design for Enzyme Characterization and Mechanism Probing
The structure of Boc-Asp(OMe)-FMK is fundamentally based on its function as a substrate analogue for caspases, which specifically recognize and cleave protein substrates after an aspartic acid residue. aatbio.comnih.gov This mimicry allows it to bind to the active site of the enzyme. The incorporation of the Boc protecting group and the methyl ester are key design features that enhance its utility as a chemical probe by improving cell permeability. caltagmedsystems.denih.gov
Boc-Asp(OMe)-FMK is also considered a foundational molecule and a key intermediate for the synthesis of more complex and potentially more specific protease inhibitors and activity-based probes. aatbio.com The core Boc-Asp(OMe) chemical scaffold has been utilized in the solution-phase synthesis of more elaborate molecules, including macrocyclic inhibitors designed to target serine proteases and in the enzymatic synthesis of peptide fragments. nih.govdcu.ie The principles learned from the design and application of Boc-Asp(OMe)-FMK inform the development of next-generation probes for enzyme characterization.
Application as Chemical-Biology Probes for Interrogating Cellular Processes
As a chemical-biology probe, Boc-Asp(OMe)-FMK allows for the functional interrogation of cellular processes regulated by caspases and other cysteine proteases. scbt.comontosight.ai Its primary application is to dissect the molecular events of apoptosis. By applying the inhibitor, researchers can arrest the apoptotic cascade at the level of caspase activation, enabling the study of upstream signaling events and downstream consequences independent of the final cell death execution. scbt.comnih.gov
This tool has been instrumental in demonstrating the functional diversity of proteases in different cellular contexts. For instance, its use helped establish that different members of the caspase family are critically involved in T-cell apoptosis depending on the cell type and the stimulus. nih.govrupress.org It has also been used to differentiate between caspase-dependent and caspase-independent cell death mechanisms and to explore the role of apoptosis in phenomena such as viral proliferation and parasite life cycles. sigmaaldrich.comsigmaaldrich.comnih.gov Through these applications, Boc-Asp(OMe)-FMK continues to be a vital compound for probing the intricate roles of proteases in cell life and death.
Impact on Cellular Viability, Differentiation, and Gene Expression Regulation
The influence of Boc-asp-ome and its related compounds on cellular fate is complex and highly context-dependent, varying with the specific analog, cell type, and the cellular microenvironment. The primary mechanism of action for the most studied derivatives, Boc-Asp(OMe)-FMK and Boc-Asp-CMK, is the modulation of caspase activity, a family of proteases central to the execution of apoptosis, or programmed cell death.
Cellular Viability: A Double-Edged Sword
The effects of these compounds on cell survival are dichotomous. The fluoromethylketone (FMK) derivative, Boc-Asp(OMe)-FMK, is widely recognized as a broad-spectrum caspase inhibitor that can suppress apoptosis and promote cell viability. scbt.comaatbio.commpbio.comsigmaaldrich.com It has been effectively used to prevent cell death in a variety of research models. For instance, in studies involving neuronal cells, pretreatment with Boc-Asp(OMe)-FMK, particularly in combination with neurotrophin-3, has been shown to reduce cell death induced by toxins and preserve normal metabolic responses. nih.gov This neuroprotective effect has also been observed in models of traumatic brain injury and neonatal hypoxia-ischemia. mdpi.com Furthermore, in a rat model of experimental glomerulonephritis, administration of Boc-Asp(OMe)-FMK reduced renal apoptosis and ameliorated tissue injury. nih.gov
In stark contrast, the chloromethylketone (CMK) analog, Boc-Asp-CMK, has demonstrated the ability to induce cell death. In human leukemia cells, this compound triggers apoptosis at lower concentrations, while higher concentrations lead to necrosis. core.ac.uknih.govresearchgate.net This cytotoxic effect is thought to be linked to the chloromethylketone group, which is more reactive than the fluoromethylketone moiety. nih.gov Research suggests that the toxicity of Boc-Asp-CMK may also stem from its interference with mitochondrial metabolism and its ability to down-regulate the pro-survival protein Akt. core.ac.uk
| Compound | Cell Type | Observed Effect | Key Findings |
|---|---|---|---|
| Boc-Asp(OMe)-FMK (BAF/BD-FMK) | Neuronal Cells | Increased Viability/Neuroprotection | Reduced toxin-induced cell death and preserved metabolic function. nih.govmdpi.com |
| Boc-Asp(OMe)-FMK (BAF/BD-FMK) | Rat Kidney (in vivo) | Reduced Apoptosis | Ameliorated tissue injury in experimental glomerulonephritis. nih.gov |
| Boc-Asp-CMK | Human Leukemia Cells | Decreased Viability | Induced apoptosis at low concentrations and necrosis at high concentrations. core.ac.uknih.govresearchgate.net |
Influence on Cellular Differentiation
The role of this compound analogs in cellular differentiation is an emerging area of investigation. Caspases, the primary targets of these compounds, are increasingly understood to have non-apoptotic functions, including roles in cell differentiation. researchgate.net Consequently, inhibitors like Boc-Asp(OMe)-FMK are valuable tools for studying these processes.
In the context of stem cell biology, Boc-Asp(OMe)-FMK has been utilized in protocols for the differentiation of human pluripotent stem cells into specific neuronal lineages, such as those of the medial ganglionic eminence. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This suggests that inhibiting apoptosis can be a crucial step in guiding stem cells towards a desired differentiated state. However, the relationship is not always straightforward. For example, the differentiation of neural stem cells has been reported to be dependent on endogenous caspase-3 activity, implying that a broad-spectrum caspase inhibitor like Boc-Asp(OMe)-FMK could potentially hinder this specific differentiation pathway. plos.org This highlights the nuanced and cell-type-specific role of caspases in development.
Modulation of Gene Expression
By inhibiting caspases, this compound analogs can indirectly influence the expression of numerous genes involved in apoptosis and inflammation. The research provides several specific examples of this regulatory function.
In a study on experimental glomerulonephritis, chronic treatment with Boc-Asp(OMe)-FMK led to a significant decrease in the mRNA levels of caspase-3 and the pro-inflammatory cytokine Interleukin-1 beta (IL-1β). nih.gov This demonstrates an anti-inflammatory effect at the level of gene expression. Furthermore, Boc-Asp(OMe)-FMK has been shown to reduce the activation of the transcription factor NF-κB and consequently inhibit the expression of cell adhesion molecules ICAM-1 and VCAM-1, which are induced by TNF-alpha. caltagmedsystems.de
In a different context, the related compound Boc-Asp-(OBzl)-CMK was found to abolish the upregulation of cyclooxygenase-2 (COX-2) expression in a neuroblastoma cell line exposed to the HIV-1 gp120 protein. nih.gov This finding implicates caspase-1 in the signaling pathway that leads to COX-2-mediated neurotoxicity.
| Compound | Cell/Tissue Model | Target Gene/Protein | Effect on Expression |
|---|---|---|---|
| Boc-Asp(OMe)-FMK | Rat Kidney (Glomerulonephritis) | Caspase-3 mRNA | Decreased (chronic treatment) nih.gov |
| Boc-Asp(OMe)-FMK | Rat Kidney (Glomerulonephritis) | IL-1β precursor and mRNA | Decreased (chronic treatment) nih.gov |
| Boc-Asp(OMe)-FMK | Generic Cell Culture | ICAM-1 and VCAM-1 | Inhibited TNF-induced expression caltagmedsystems.de |
| Boc-Asp-(OBzl)-CMK | Human Neuroblastoma Cells | COX-2 | Abolished HIV-1 gp120-induced upregulation nih.gov |
Enzymological Studies and Mechanistic Insights
Substrate Specificity Profiling of Enzymes with Boc-Asp-OMe Derivatives
Derivatives built upon the this compound framework are instrumental in mapping the substrate preferences of several key protease families. The aspartate residue is a critical recognition element for enzymes like caspases and granzyme B. nih.govnih.gov
Studies with Cysteine Proteases (e.g., Caspases)
Caspases, a family of cysteine proteases central to apoptosis (programmed cell death), exhibit a strong and almost exclusive preference for an aspartic acid residue in the P1 position of their substrates. nih.govcore.ac.uk This makes derivatives of this compound highly relevant for studying their activity.
Research has utilized various peptide sequences built upon a P1 aspartate to probe the specificities of different caspase family members. For instance, studies have examined the cleavage rates of fluorogenic substrates with varying peptide sequences to delineate the preferences of caspases-1, -2, -3, -4, -6, and -7 beyond the requisite P1 Asp. nih.gov These studies reveal functional subgroupings within the caspase family that are not solely based on sequence homology. nih.gov
Furthermore, modifications to the this compound structure have been crucial in developing potent caspase inhibitors. A notable example is Boc-Asp(OMe)-fluoromethylketone (Boc-Asp(OMe)-FMK), a cell-permeable, irreversible inhibitor. scbt.comnih.gov This compound covalently modifies the active site cysteine residue of caspases, effectively blocking their proteolytic activity. scbt.comsigmaaldrich.com The use of such inhibitors helps to confirm the role of caspases in cellular processes; for example, the application of Boc-Asp(OMe)-FMK has been shown to prevent apoptotic cell death in cultured neurons. nih.govnih.gov
The specificity is highlighted by control experiments where similar compounds lacking the key aspartate residue, such as those based on threonine (Boc-Thr-CH2F), failed to prevent apoptosis, underscoring the necessity of the aspartate for enzyme recognition. nih.gov
Investigations with Serine Proteases (e.g., Murine Granzyme B)
Granzyme B (GrB), a serine protease found in the granules of cytotoxic T lymphocytes and natural killer cells, also shows a primary specificity for cleaving substrates after an aspartic acid residue, a feature it shares with caspases. nih.govbiorxiv.orgbiorxiv.org This overlap in specificity makes distinguishing the activity of these two protease families challenging. biorxiv.org
Interestingly, research into substrate preferences has revealed that mGrB's activity can be modulated by the nature of the P1 residue. While it almost exclusively requires L-Asp, it can tolerate a methylated derivative, L-Asp(O-Me), with approximately 30% relative activity. biorxiv.org This indicates that while the negative charge of the aspartate side chain is important for binding in the S1 pocket, some modification is permissible. biorxiv.org This tolerance for the methyl ester form, which is present in this compound, is a key finding in substrate specificity profiling.
| Enzyme | P1 Substrate | Relative Activity | Research Context |
| Granzyme B | L-Asp | 100% | Substrate library screening determined the near-exclusive requirement for L-Asp at the P1 position. biorxiv.org |
| Granzyme B | L-Asp(O-Me) | 30% | The methylated derivative of aspartate was tolerated in the S1 pocket, though with reduced efficiency. biorxiv.org |
| Granzyme B | L-Tyr | <10% | Aromatic residues like tyrosine were poorly accommodated, highlighting the specificity for acidic residues. biorxiv.org |
This table summarizes the relative activity of Granzyme B with different P1 amino acid residues, demonstrating its strong preference for aspartic acid.
Characterization of Glycoamidase Activity and Substrate Requirements
Glycoamidases, or PNGases, are enzymes that cleave the bond between an N-linked glycan and the asparagine residue of a glycoprotein. researchgate.netnih.gov While this compound itself is not a direct substrate, related structures are used to define the substrate requirements of these enzymes. Specifically, studies use N-terminally blocked (e.g., with Boc) glycopeptides to probe the enzyme's active site.
Research on glycoamidases A and F has shown that the peptide portion of the substrate is crucial for activity. For instance, glycoamidase F prefers a tripeptide or longer, while glycoamidase A can act on dipeptides. researchgate.netnih.gov Kinetic parameters have been determined using a t-butoxycarbonyl-protected glycopeptide: the Km and Vmax values of glycoamidase A for t-butoxycarbonyl-(CTB)-Asn-Ala-Ser-OMe were found to be 2.1 mM and 0.66 µmol/min/mg, respectively. researchgate.netnih.gov These studies demonstrate that while the glycan is the target for cleavage, the surrounding peptide structure, including modifications like Boc-protection, significantly influences enzyme recognition and efficiency.
Enzyme Inhibition Kinetics and Detailed Mechanism of Action
Derivatives of this compound are central to the design of protease inhibitors, which are classified based on their mechanism of binding—either reversible or irreversible—and their mode of inhibition, such as competitive or non-competitive. carlroth.comthermofisher.com
Irreversible Binding Characteristics of Inhibitors
Irreversible inhibitors based on the Boc-Asp structure typically contain a reactive "warhead" that forms a stable, covalent bond with a residue in the enzyme's active site. carlroth.comnih.gov For cysteine proteases like caspases, this is often the catalytic cysteine. scbt.com
A prominent class of these inhibitors are fluoromethylketones (FMK), such as Boc-Asp(OMe)-FMK. scbt.comsigmaaldrich.com The FMK group is an electrophile that becomes covalently attached to the thiol group of the active site cysteine. scbt.comsigmaaldrich.com This covalent modification permanently inactivates the enzyme. carlroth.com The esterification of the aspartic acid's carboxyl group (as in the OMe derivative) increases the hydrophobicity and cell permeability of the inhibitor, allowing it to be used in live-cell experiments. sigmaaldrich.com
Similarly, irreversible inhibitors have been designed for aspartyl proteases, where the target is one of the catalytic aspartate residues. acs.org These inhibitors often employ reactive functionalities like epoxides that are specifically positioned to be alkylated by the aspartate dyad in the active site. acs.org The effectiveness of such inhibitors depends on matching the reactivity of the warhead to the catalytic aspartates and ensuring it is correctly positioned within the active site. acs.org
| Inhibitor Type | Target Enzyme Class | Mechanism of Action | Key Feature |
| Fluoromethylketone (FMK) | Cysteine Proteases (e.g., Caspases) | Covalent modification of the active site cysteine's thiol group. scbt.comsigmaaldrich.com | Irreversible binding leads to permanent enzyme inactivation. carlroth.com |
| Epoxides | Aspartyl Proteases (e.g., HIV-1 Protease) | Covalent alkylation of a catalytic aspartate residue. acs.org | Designed to specifically target the catalytic machinery of the enzyme. acs.org |
| Aldehyde (CHO) | Cysteine Proteases (e.g., Caspases) | Forms a reversible thiohemiketal adduct with the active site cysteine. sigmaaldrich.com | Inhibition is reversible, unlike with FMK warheads. sigmaaldrich.com |
This table outlines the characteristics of different classes of protease inhibitors, including those derived from or related to the Boc-Asp structure.
Competitive and Non-Competitive Inhibition Modes
Enzyme inhibition can be further described by its kinetic profile.
Competitive inhibition occurs when an inhibitor directly competes with the substrate for binding to the enzyme's active site. sci-hub.serose-hulman.edu These inhibitors often resemble the substrate. Kinetically, a competitive inhibitor increases the apparent Michaelis constant (Km) of the enzyme for its substrate but does not affect the maximum velocity (Vmax). sci-hub.serose-hulman.edu This is because at a sufficiently high substrate concentration, the substrate can outcompete the inhibitor and the enzyme can still reach its maximum rate. rose-hulman.edu Many reversible protease inhibitors that mimic the peptide substrate operate through this mechanism.
Non-competitive inhibition involves the inhibitor binding to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency. A pure non-competitive inhibitor can bind to both the free enzyme and the enzyme-substrate complex with equal affinity. This type of inhibition reduces the Vmax but does not change the Km. This is because the inhibitor does not block substrate binding, but the resulting enzyme-inhibitor-substrate complex is less active or inactive.
In practice, many inhibitors exhibit a mixed inhibition profile, which has characteristics of both competitive and non-competitive inhibition, affecting both Km and Vmax. rose-hulman.edu The specific mode of inhibition for a given this compound derivative depends on the nature of the modifications made to the core structure and the specific enzyme it targets.
Asymmetric Catalysis Mediated by Aspartic Acid-Containing Peptides
Peptides incorporating aspartyl residues, such as those derived from this compound, have emerged as powerful and selective catalysts in asymmetric synthesis. The catalytic cycle is predicated on the transient conversion of the aspartic acid side chain into a reactive peracid form. researchgate.netchemrxiv.orgfigshare.com This aspartyl peracid is the key oxidizing agent, transferring an oxygen atom to a substrate before the catalyst is regenerated. researchgate.netnih.gov This process, which can be modulated by the surrounding peptide sequence, has proven effective for both enantioselective epoxidation and Baeyer-Villiger oxidations. researchgate.netchemrxiv.org
Enantioselective Epoxidation Reactions
Aspartic acid-containing peptides have demonstrated significant success as catalysts for the enantioselective epoxidation of alkenes, particularly allylic alcohols and urethane-substituted olefins. figshare.comnih.gov The catalytic system typically uses hydrogen peroxide as the terminal oxidant, with a carbodiimide (B86325) such as N,N'-diisopropylcarbodiimide (DIC) to facilitate the formation of the active aspartyl peracid intermediate. nih.govacs.org
The peptide framework creates a chiral environment that directs the approach of the substrate to the peracid, resulting in high levels of enantioselectivity. For certain urethane-substituted olefins, enantiomeric excesses (ee) as high as 92% have been achieved. figshare.comnih.gov The selectivity is highly dependent on the peptide sequence, which controls the secondary structure and the precise orientation of the substrate through non-covalent interactions like hydrogen bonding. nih.govnih.gov For example, studies on the epoxidation of farnesol, a polyene, have shown that specific peptide catalysts can achieve remarkable site-selectivity (>100:1:1) in addition to high enantioselectivity (86% ee), highlighting the sophisticated control exerted by the peptide backbone. nih.gov
Table 1: Enantioselective Epoxidation Catalyzed by Aspartic Acid-Containing Peptides
| Substrate | Peptide Catalyst | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Urethane-Substituted Olefin | Peptide 1 | Up to 92% | nih.gov, figshare.com |
| Phenylcyclohexene | Peptide 5 | ~10% | nih.gov |
| Farnesol | Peptide 6 | 86% | nih.gov |
Investigations into Baeyer-Villiger Oxidation Selectivity
The same catalytic platform based on the aspartic acid/peracid shuttle has been successfully extended to asymmetric Baeyer-Villiger (BV) oxidations. researchgate.netnih.gov In a fascinating display of catalyst control, the peracid intermediate can act as a nucleophile in the BV oxidation, in contrast to its electrophilic role in epoxidation. nih.govacs.orgnih.gov This dual reactivity allows for catalyst-dependent selection between different reaction pathways. acs.orgresearchgate.net
Research has shown that by carefully selecting the peptide sequence, it is possible to not only achieve high enantioselectivity but also to control the regioselectivity of the oxidation, overriding the substrate's intrinsic migratory aptitudes. researchgate.netnih.gov This control is attributed to hydrogen-bonding interactions between the peptide catalyst and the ketone substrate, which pre-organizes the transition state for C-C bond migration. nih.gov In substrates containing both a ketone and an alkene, different peptide sequences can selectively direct the reaction toward either BV oxidation or epoxidation, demonstrating an extraordinary level of catalyst-controlled functional group selectivity. acs.orgresearchgate.netresearchgate.net
Role of Aspartyl Residues in Directing Catalytic Stereoselectivity
The aspartyl residue is the catalytic heart of the system, shuttling between its carboxylic acid and peracid forms. researchgate.netacs.org However, the stereoselectivity of the reaction is dictated by the surrounding peptide sequence, which creates a defined three-dimensional active site. nih.gov The peptide backbone orients the substrate relative to the catalytic peracid through a network of non-covalent interactions, primarily hydrogen bonds. nih.govnih.gov
For instance, in the epoxidation of allylic alcohols, hydrogen bonding between the substrate's hydroxyl group and specific residues on the peptide catalyst is crucial for achieving high selectivity. nih.gov Similarly, in BV oxidations, hydrogen bonds between the catalyst and amide or urea (B33335) groups on the substrate are believed to control both regio- and enantioselectivity. nih.gov NMR studies and catalyst modifications have helped to map these interactions, suggesting that defined secondary structures, such as β-turns, are often necessary to position the substrate correctly. acs.org The inversion of stereochemistry at residues within the peptide, such as an L-Asp-L-Pro motif, can lead to a reversal in the enantioselectivity of the product, underscoring the critical role of the peptide's chiral scaffold in directing the reaction outcome. acs.org
Mechanistic Investigations of Peptide Bond Formation Pathways
The incorporation of this compound into a growing peptide chain is a fundamental process in solid-phase peptide synthesis (SPPS). Mechanistic studies in this area focus on ensuring the efficiency of bond formation while preventing side reactions that can compromise the integrity of the final peptide.
Elucidation of Reaction Intermediates and Transition States
Peptide bond formation involves the activation of the carboxylic acid of an incoming N-protected amino acid, like this compound, to make it susceptible to nucleophilic attack by the free amine of the resin-bound peptide. embrapa.brspbu.ru This activation is typically achieved using coupling reagents such as carbodiimides (e.g., DCC, DIC) or 'onium' salts (e.g., HBTU, HATU). embrapa.brresearchgate.net
The process proceeds through highly reactive intermediates. With carbodiimides, an O-acylisourea is formed, which is highly reactive but also prone to racemization. nih.gov To mitigate this, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are used. HOBt intercepts the O-acylisourea to form a less reactive but more stable benzotriazolyl ester, which then reacts with the amine to form the peptide bond with minimal racemization. embrapa.brpeptide.com The transition state for the aminolysis of this activated ester involves a tetrahedral intermediate, which then collapses to form the stable amide bond. embrapa.br Modern coupling reagents, such as those based on ynamides, proceed through different intermediates like α-acyloxyenamides, which have shown excellent stability and resistance to racemization. acs.org
Control of Stereochemical Integrity and Racemization Pathways
A primary challenge during the coupling of any amino acid is the preservation of its stereochemical integrity. Racemization, or the loss of chiral purity, can occur via two main pathways: direct enolization through abstraction of the α-proton, or the formation of a 5(4H)-oxazolone intermediate. nih.govmdpi.com The oxazolone (B7731731) pathway is considered the most significant source of racemization for N-protected amino acids during activation. nih.govnih.gov
For aspartic acid derivatives like this compound, an additional and more pernicious racemization pathway exists: aspartimide formation. peptide.comiris-biotech.de This intramolecular side reaction occurs when the nitrogen atom of the following peptide bond attacks the side-chain ester of the aspartyl residue, forming a five-membered cyclic imide (aspartimide). nih.goviris-biotech.de This process is catalyzed by both acids and bases and is particularly problematic during the repetitive base treatments (e.g., piperidine) in Fmoc-based SPPS. iris-biotech.deub.edu The formation of the aspartimide flattens the chiral center, and its subsequent hydrolysis or aminolysis yields a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, both of which are racemized. nih.gov
Several strategies are employed to suppress aspartimide formation. In Boc-based synthesis, using bulkier side-chain protecting esters for aspartic acid, such as cyclohexyl (OcHex) instead of benzyl (B1604629) (OBzl), can significantly reduce the side reaction. peptide.com In Fmoc synthesis, adding acidic modifiers like HOBt to the basic deprotection solution can lower the incidence of aspartimide formation. researchgate.net
Table 2: Common Side Reactions and Mitigation Strategies for Aspartyl Residues
| Side Reaction | Description | Common Prone Sequences | Mitigation Strategies | Reference |
|---|---|---|---|---|
| Racemization via Oxazolone | Activation of the carboxyl group leads to a planar oxazolone intermediate, which loses stereochemical information. | All amino acids during activation | Use of additives (e.g., HOBt, Oxyma); use of racemization-suppressing coupling reagents (e.g., ynamides). | mdpi.com, acs.org, nih.gov |
Advanced Analytical and Characterization Techniques
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure of Boc-Asp-OMe. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools utilized for this purpose.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, distinct signals are observed for each of the ten carbon atoms. The carbonyl carbons of the ester and the Boc protecting group are typically found in the downfield region of the spectrum.
Table 1: Representative ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (Ester) | ~171.5 - 176.0 |
| C=O (Boc) | ~155.5 |
| C (quaternary, Boc) | ~80.5 |
| α-CH | ~49.7 |
| O-CH₃ (Ester) | ~52.8 |
| β-CH₂ | ~36.6 |
| C(CH₃)₃ (Boc) | ~28.3 |
| Data is based on reported values for similar compounds and may vary depending on the solvent and experimental conditions. rsc.org |
Mass Spectrometry (MS) for Molecular Mass and Sequence Analysis (LC-MS, GC/MS)
Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for confirming its sequence in peptide fragments.
LC-MS: Liquid chromatography-mass spectrometry is a commonly used technique for the analysis of Boc-protected amino acids and peptides. nih.govnih.gov The electrospray ionization (ESI) source is typically employed, which allows for the gentle ionization of the molecule, often yielding the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. For this compound (C₁₀H₁₇NO₆, Molecular Weight: 247.25 g/mol ), the expected m/z value for the protonated molecule would be approximately 248.25. nih.gov
A characteristic fragmentation pattern observed in the tandem mass spectrometry (MS/MS) of Boc-protected amino compounds is the loss of the Boc group. This can occur through the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). sigmaaldrich.comcsic.es This predictable fragmentation is a key diagnostic tool for identifying the presence of the Boc protecting group in a molecule.
GC/MS: While less common for non-volatile amino acid derivatives, Gas Chromatography-Mass Spectrometry can be used for the analysis of more volatile derivatives of this compound. rsc.orgthieme-connect.com Derivatization might be necessary to increase the volatility of the compound for GC analysis. The electron ionization (EI) mass spectrum would show fragmentation patterns that can be used to elucidate the structure of the molecule.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for determining the purity of this compound and for monitoring the progress of reactions in which it is a reactant.
High-Performance Liquid Chromatography (HPLC) for Compound Purity
HPLC is the gold standard for assessing the purity of this compound. avantorsciences.com Reversed-phase HPLC is the most common mode used for this purpose. A C18 column is typically employed with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with an acid modifier like trifluoroacetic acid (TFA) or formic acid. nih.govwindows.net The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A purity of ≥97.0% is often reported for commercially available this compound. avantorsciences.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring
TLC is a rapid and convenient method for monitoring the progress of chemical reactions involving this compound, such as peptide coupling reactions. ajol.inforsc.org By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the consumption of starting materials and the formation of the product can be visualized. A common solvent system for the TLC analysis of amino acids and their derivatives is a mixture of n-butanol, acetic acid, and water (e.g., in a 4:1:1 ratio). researchgate.net For protected amino acids, a less polar system such as chloroform-ethyl acetate (B1210297) (3:1 v/v) may be used. ajol.info Visualization of the spots can be achieved using UV light (if the compounds are UV active) or by staining with a reagent such as ninhydrin (B49086) (for free amines) or potassium permanganate. ajol.info For acidic compounds that may streak, the addition of a small amount of acetic acid to the eluent can improve the spot shape. iastate.edu
Chiral Analysis of this compound and Its Peptide Conjugates
Ensuring the enantiomeric purity of this compound is critical, as the stereochemistry of amino acids dictates the structure and function of peptides.
Chiral HPLC is the predominant method for determining the enantiomeric excess of this compound. researchgate.netsigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of N-protected amino acid enantiomers. windows.netmdpi.com The separation of Boc-amino acid enantiomers has been successfully achieved using these types of columns. researchgate.net
The mobile phase composition, including the type of organic modifier (e.g., isopropanol, acetonitrile) and the presence of additives, can significantly influence the resolution of the enantiomers. windows.netresearchgate.net The D-enantiomer is often more strongly retained than the L-enantiomer on certain types of macrocyclic glycopeptide-based CSPs. sigmaaldrich.com The development of a robust chiral HPLC method is essential for the quality control of this compound and for analyzing the stereochemical integrity of peptides synthesized using this building block.
Enantioselective Chromatographic Separation Techniques
The enantiomeric purity of this compound is a critical quality attribute, as the presence of the D-enantiomer can significantly impact the biological activity and safety of a final peptide product. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the predominant method for separating enantiomers of N-protected amino acids and their derivatives. tandfonline.comcat-online.comresearchgate.net
Several types of CSPs have proven effective for the chiral separation of Boc-protected amino acids. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used. tandfonline.commdpi.com For instance, Chiralpak AD, an amylose-derived CSP, has demonstrated excellent enantioselectivity for N-t-BOC α-amino acids. tandfonline.com The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol, is critical for achieving optimal separation. researchgate.net In reversed-phase conditions, a combination of acetonitrile and an aqueous buffer is common. windows.net
Zwitterionic and anion-exchanger type CSPs based on quinine (B1679958) have also been employed for the enantioseparation of Nα-Fmoc amino acid derivatives, and similar principles can be applied to Boc-protected analogs. nih.gov The separation mechanism on these phases often involves a combination of ionic interactions, hydrogen bonding, and steric effects. The elution order of the enantiomers can depend on the specific CSP and mobile phase composition. tandfonline.com For example, on Chiralcel OD, another polysaccharide-based CSP, the L-forms of some N-t-BOC amino acids and their esters are selectively retained, while for others, the D-form elutes last. tandfonline.com
The enantiomeric excess (e.e.) of Boc-Asp(OBzl)-OH, a closely related derivative, can be determined with high accuracy (>98% e.e.) using reversed-phase HPLC. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This level of precision is essential for applications in peptide synthesis where the final product's stereochemical integrity is paramount. windows.net
Table 1: Chiral Stationary Phases for Enantioselective Separation of Boc-Amino Acid Derivatives
| Chiral Stationary Phase (CSP) Type | Example CSPs | Typical Mobile Phase | Application Notes |
| Polysaccharide-based | Chiralcel OD, Chiralpak AD | Hexane/Isopropanol, Acetonitrile/Water | Widely used with high enantioselectivity for various N-protected amino acids. tandfonline.commdpi.com |
| Zwitterionic | Chiralpak ZWIX(+) | Methanol/Acetonitrile with acid/base additives | Effective for separating charged amino acid derivatives. nih.govsemanticscholar.orgmdpi.com |
| Macrocyclic Glycopeptide | CHIROBIOTIC T, T2 | Methanol/TEAA buffer | Suitable for underivatized and N-derivatized amino acids. sigmaaldrich.comnih.gov |
Methods for Determining D-Amino Acid Content and Position in Peptides
The spontaneous isomerization of L-aspartic acid to its D-isomer or to L/D-isoaspartic acid is a common post-translational modification in long-lived proteins, which can affect their structure and function. rsc.org This makes the detection and localization of D-Asp residues within a peptide sequence a significant analytical challenge. nih.gov
Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful tool for this purpose. While isomers have the same mass, making them indistinguishable by a single MS measurement, their different three-dimensional structures can lead to different retention times in reversed-phase liquid chromatography. nih.govbiorxiv.org Therefore, LC-MS can often separate peptides containing Asp isomers. nih.govlcms.cz
Tandem mass spectrometry (MS/MS) techniques are then used to identify the specific site of isomerization. While conventional collision-induced dissociation (CID) often fails to produce unique fragment ions to differentiate between Asp and isoAsp, other fragmentation methods are more informative. rsc.orgresearchgate.net Electron-based dissociation methods like electron transfer dissociation (ETD) and electron capture dissociation (ECD) can generate specific fragment ions (c- and z-type ions) that help pinpoint the location of isoAsp. researchgate.net For instance, ETD can produce diagnostic ions that are unique to the presence of an iso-Asp residue. rsc.org
Another approach involves enzymatic digestion. The enzyme Asp-N selectively cleaves the peptide bond on the N-terminal side of L-Asp residues but not L-isoAsp residues. researchgate.net By comparing the peptide fragments before and after Asp-N digestion, the presence and location of isoAsp can be inferred. researchgate.net Similarly, protein L-isoaspartyl methyltransferase (PIMT) can be used to specifically recognize and methylate L-isoAsp residues, introducing a mass shift that can be detected by MS. mdpi.com
Cyclic ion mobility-mass spectrometry (cIMS) is an emerging technique that separates ions based on their shape and size (collisional cross-section). This method has shown promise in differentiating between peptide isomers containing Asp and isoAsp, even allowing for the localization of the isomerized residue within the peptide sequence. acs.org
Table 2: Methods for D-Aspartic Acid Determination in Peptides
| Method | Principle | Advantages | Limitations |
| LC-MS/MS | Separation by chromatography, identification by mass fragmentation. nih.govbiorxiv.org | High sensitivity and provides site-specific information. nih.gov | Isomers have identical mass; standard CID may not differentiate them. rsc.orgresearchgate.net |
| Enzymatic Digestion (e.g., Asp-N) | Selective cleavage at L-Asp residues. researchgate.net | Differentiates L-Asp from other isomers. researchgate.net | Indirect method; requires subsequent analysis. |
| Electron Transfer Dissociation (ETD) | Fragmentation method in MS/MS that preserves labile modifications. researchgate.net | Can generate diagnostic fragment ions to locate isoAsp. rsc.org | Fragment ion intensity can be low. biorxiv.org |
| Cyclic Ion Mobility-MS (cIMS) | Separation based on ion shape and collisional cross-section. acs.org | Can resolve and identify isomers without standards. acs.org | Newer technology, less widely available. |
Quantitative Analytical Methods for Aspartic Acid Derivatives in Complex Matrices
Quantifying aspartic acid derivatives like this compound in complex biological matrices such as plasma or cell lysates requires highly sensitive and selective analytical methods to overcome interference from endogenous compounds. bevital.nonih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its superior specificity and sensitivity. creative-proteomics.commdpi.com
The typical workflow for quantitative analysis involves several steps:
Sample Preparation : This is a critical step to remove interfering substances like proteins and salts. mdpi.com Common techniques include protein precipitation with organic solvents (e.g., methanol or acetonitrile), solid-phase extraction (SPE), or liquid-liquid extraction. creative-proteomics.commdpi.com For plasma samples, deproteinization with sulfosalicylic acid (SSA) is also a common practice. bevital.no
Chromatographic Separation : Reversed-phase HPLC (RP-HPLC) using a C18 column is most frequently used. creative-proteomics.com A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), often with an acid modifier like formic acid, is employed to achieve good separation of the analyte from matrix components. creative-proteomics.com
Mass Spectrometric Detection : Electrospray ionization (ESI) is the most common ionization technique for amino acid derivatives. creative-proteomics.com Detection is typically performed in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard. creative-proteomics.com The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it compensates for matrix effects and variations in instrument response. semanticscholar.orgmdpi.com
The matrix effect, which is the alteration of ionization efficiency by co-eluting compounds, is a major challenge in quantitative bioanalysis. nih.gov It can be assessed by comparing the analyte's response in a post-extraction spiked matrix sample to its response in a neat solution. nih.gov Careful optimization of the sample preparation and chromatographic method is necessary to minimize these effects. nih.gov
Table 3: LC-MS/MS Parameters for Quantitative Analysis of Aspartic Acid Derivatives
| Parameter | Typical Conditions | Purpose |
| Sample Preparation | Protein Precipitation (Acetonitrile) or Solid-Phase Extraction (SPE) | Remove proteins and other interferences. mdpi.com |
| LC Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) | Separate analyte from matrix components. creative-proteomics.com |
| Mobile Phase | Water/Acetonitrile gradient with 0.1% Formic Acid | Elute the analyte with good peak shape. creative-proteomics.com |
| Ionization | Electrospray Ionization (ESI), Positive Mode | Generate gas-phase ions of the analyte. creative-proteomics.com |
| Detection | Multiple Reaction Monitoring (MRM) | Provide high selectivity and sensitivity for quantification. creative-proteomics.com |
| Internal Standard | Stable Isotope-Labeled Analog | Correct for matrix effects and ensure accuracy. semanticscholar.org |
Application of Advanced Imaging and Biophysical Characterization Techniques
While direct imaging of a small molecule like this compound is not feasible, its incorporation into larger peptide structures allows for the use of advanced imaging and biophysical techniques to study the peptide's localization, conformation, and interactions.
Peptides containing this compound can be functionalized with fluorescent probes to enable their visualization in biological systems. acs.org For example, peptides can be synthesized with fluorescent dyes like rhodamine to create imaging probes that can target specific receptors or tissues. nih.gov These probes allow for real-time tracking of the peptide's distribution and uptake in cells or whole organisms using techniques like fluorescence microscopy. The combination of peptide-based delivery systems with advanced imaging can be a powerful tool in cancer research and drug delivery. thno.orgresearchgate.net
Biophysical techniques are essential for characterizing the structural and dynamic properties of peptides containing this compound. The conformation of a peptide is critical to its biological function, and the inclusion of modified amino acids can significantly alter its structure. msu.edu
These advanced analytical and characterization methods provide a comprehensive toolkit for investigating the properties of this compound, from its fundamental stereochemistry to its influence on the structure and function of complex peptides in biological systems.
Computational Approaches in Boc Asp Ome Research
Molecular Modeling of Enzyme-Substrate/Inhibitor Complexes
Molecular modeling serves as a powerful tool to visualize and analyze the interactions between small molecules like Boc-Asp-OMe derivatives and their biological targets, typically enzymes. These models are crucial for understanding the structural basis of molecular recognition.
Active site mapping and molecular docking are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme. This allows for the detailed examination of interactions within the enzyme's active site.
Docking studies have been employed to investigate derivatives of this compound. For instance, s-triazine derivatives incorporating an -NH-Asp(OtBu)-AlaOMe moiety have been evaluated as potential antimicrobial agents by studying their interactions with bacterial DNA gyrases. mdpi.com In these studies, the aspartic acid derivative portion of the molecule is positioned within the enzyme's binding pocket to identify key interactions. Molecular docking predicts how the ligand fits into the active site and which amino acid residues of the enzyme it interacts with, typically through hydrogen bonds, and hydrophobic or electrostatic interactions. beilstein-journals.org Such studies confirmed the inhibitory potential of these derivatives against gyrases from E. coli and S. aureus. mdpi.com
Table 1: Example of Predicted Interactions from Docking Studies of an Aspartic Acid Derivative This table is illustrative, based on typical outputs from docking studies as described in the source.
| Ligand Moiety | Interacting Enzyme Residue | Type of Interaction |
| Aspartate Carboxyl | Arg76 | Hydrogen Bond |
| Aspartate Backbone | Asp73 | Hydrogen Bond |
| Phenylalanine Ring | Val71, Pro79 | Hydrophobic |
| Triazine Core | Gly77 | Hydrogen Bond |
Beyond predicting the binding pose, computational models aim to forecast the binding affinity (how strongly a ligand binds to its target) and specificity (whether it binds preferentially to one target over others). Scoring functions are algorithms used within docking programs to estimate binding free energy, providing a ranking of different potential ligands. beilstein-journals.org
The predictive power of these methods has been demonstrated in studies of related aspartic acid derivatives. For example, molecular modeling of glycoconjugates derived from an aspartic acid building block showed results that were in agreement with experimental binding affinities measured by surface plasmon resonance (SPR). nih.gov Similarly, quantum mechanics (QM) calculations have been used to determine the interaction energy between inhibitors and enzymes, revealing that factors like the charge state of the ligand significantly impact binding potency. acs.org These computational predictions of affinity and specificity are vital for the rational design of enzyme inhibitors, helping to prioritize which derivatives of this compound are most promising for synthesis and experimental testing. hzdr.de
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical (QM) calculations, based on the principles of quantum mechanics, are used to study the electronic structure of molecules and to elucidate reaction mechanisms at an atomic level. These methods can model chemical reactions, including the breaking and forming of bonds, and calculate the energies of reactants, transition states, and products. acs.org
In the context of enzyme inhibition, QM calculations can provide a deep understanding of the inhibitor's interaction with the active site. For example, studies on sulfamide-based metalloenzyme inhibitors have used QM cluster models to analyze the interactions between the inhibitor and the zinc ions in the enzyme's active site. acs.org These calculations revealed that the electroneutrality of certain derivatives significantly lowered their interaction energy with the enzyme, explaining their reduced potency. acs.org While specific QM studies on the reaction mechanisms of this compound were not found, these computational techniques are broadly applicable to understand its reactivity, stability, and the covalent interactions its derivatives might form with enzymatic targets. wiley-vch.de
Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding
Molecular dynamics (MD) simulations compute the motion of atoms in a molecular system over time, providing a view of its dynamic behavior. volkamerlab.org This is particularly useful for studying the conformational flexibility of peptides and the process of ligand binding to a receptor. volkamerlab.orgnih.gov
MD simulations have been applied to compounds structurally similar to this compound, such as the peptide fragment Boc-Ala-Aib-Ala-OMe. nih.gov In these simulations, the molecule is placed in a simulated solvent environment, and its movements are tracked over a period of nanoseconds. The analysis of the trajectory reveals the different shapes (conformations) the molecule can adopt and the transitions between them. For Boc-Ala-Aib-Ala-OMe, MD simulations identified two primary conformational regions, a beta-turn and a gamma-turn, and showed that advanced simulation techniques were needed to observe the transitions between these states. nih.gov
MD simulations are also critical for understanding the entire binding process of a ligand to a protein, accounting for the flexibility of both molecules and the role of solvent. volkamerlab.orgnih.gov They can reveal how a ligand induces conformational changes in the protein upon binding and provide a more accurate estimation of binding affinity by considering entropic contributions. volkamerlab.org
Table 2: Conformational States of a Boc-Protected Peptide from MD Simulations Based on findings for Boc-Ala-Aib-Ala-OMe as a representative example. nih.gov
| Conformational Region | Key Dihedral Angles (φ, ψ) | Characteristics |
| Type II β-turn | Ala1: (-60°, 120°), Aib2: (55°, 45°) | A folded structure stabilized by a hydrogen bond. |
| γ-turn | Aib2: (-75°, 75°) | A different type of turn involving a three-residue loop. |
In Silico Design and Virtual Screening of Novel this compound Derivatives
In silico design and virtual screening are computational strategies to identify promising new drug candidates from large chemical libraries. nih.govjopir.in This approach accelerates the discovery process by computationally evaluating thousands to millions of molecules, allowing researchers to focus on synthesizing and testing only the most likely candidates.
A powerful example of this is the search for inhibitors of the glutamate (B1630785) transporter GLT-1. nih.gov Researchers generated a virtual library of over 100,000 aspartate analogues and then used high-throughput docking to screen them against the transporter's binding site. nih.gov The top-scoring virtual hits were then synthesized and tested, leading to the identification of a novel and selective inhibitor. nih.gov This general strategy is directly applicable to the discovery of novel this compound derivatives. By starting with the core this compound scaffold, virtual libraries can be created by adding a wide variety of chemical groups at different positions. These virtual derivatives can then be screened against a specific enzyme target to identify new potential inhibitors. nih.gov
Computational Metabolomics and Metabolic Flux Analysis Involving Aspartic Acid Pathways
Computational metabolomics combines analytical chemistry and computational analysis to study the complete set of small molecules (metabolites) in a biological system. creative-proteomics.com A related and powerful technique is Metabolic Flux Analysis (MFA), which uses isotopic labeling (like ¹³C) and computational modeling to quantify the rates (fluxes) of metabolic reactions within a cell. 13cflux.netsciex.com
These approaches are essential for understanding the broader biological context of this compound, as it is a derivative of the central metabolite, aspartic acid. Aspartate metabolism is a key pathway in cellular function, intersecting with the citric acid (TCA) cycle and the metabolism of other amino acids like alanine (B10760859) and glutamate. nih.govnih.gov Computational studies combining metabolomics and transcriptomics have shown that the aspartate metabolism pathway is significantly altered in conditions like hepatocellular carcinoma. nih.gov Furthermore, ¹³C-based MFA can trace the flow of carbon atoms from substrates like glucose or glutamine through the metabolic network, quantifying how much is converted into aspartate. researchgate.nethumanmetabolome.com This provides a dynamic view of cellular metabolism that cannot be obtained from static metabolite concentrations alone, offering insights into how cells regulate these critical pathways in health and disease. mdpi.comvanderbilt.edu
Table 3: Key Metabolic Pathways Involving Aspartic Acid Studied by Computational Metabolomics
| Pathway Name | Biological Relevance | Computational Approach | Relevant Findings |
| Alanine, Aspartate, and Glutamate Metabolism | Central amino acid biosynthesis and interconversion. nih.gov | Metabolomics, Transcriptomics | Pathway is significantly altered in Lacticaseibacillus paracasei under amino acid deficiency. mdpi.com |
| Citrate Cycle (TCA Cycle) | Core energy metabolism, provides precursors for biosynthesis. nih.gov | ¹³C-Metabolic Flux Analysis | Quantifies the anaplerotic flux of aspartate into the cycle. researchgate.net |
| Asparagine Synthetase Pathway | Conversion of aspartate to asparagine, crucial for cell growth. | Integrated metabolomics and transcriptomics | Alterations in this pathway are a signature of hepatocellular carcinoma. nih.gov |
| Branched-Chain Amino Acid Metabolism | Synthesis and degradation of essential amino acids. | Gene Set Enrichment Analysis | Identified as a significantly expressed pathway in liver cancer. nih.gov |
Future Directions and Emerging Research Avenues
Development of Novel and Orthogonal Protecting Group Chemistries for Aspartic Acid
A significant challenge in peptide synthesis involving aspartic acid is the formation of aspartimide, a cyclic imide byproduct that can lead to impurities and reduced yields. Research is actively focused on developing novel side-chain protecting groups for aspartic acid that are orthogonal to the commonly used N-α-Boc or Fmoc groups, offering greater stability and synthetic flexibility.
One innovative approach is the use of cyanosulfurylides (CSY) as a protecting group. semanticscholar.org This group is readily synthesized from commercially available Fmoc-Asp(OH)-OtBu and can be incorporated into peptides via standard solid-phase peptide synthesis (SPPS). semanticscholar.org The CSY group is stable to the piperidine (B6355638) conditions used for Fmoc removal but can be cleaved selectively under mild, aqueous conditions with electrophilic halogenating agents, which induce a C-C bond cleavage. semanticscholar.org This strategy has successfully enabled the synthesis of peptides prone to aspartimide formation, such as teduglutide (B13365) and ubiquitin. semanticscholar.org
Another strategy involves increasing the steric bulk of the ester protecting group to physically hinder the cyclization reaction that leads to aspartimide formation. semanticscholar.orgresearchgate.net Examples include the 2,4-dimethyl-3-pentyl (Dmp) and 2,6-dimethyl-4-heptyl esters. researchgate.net The β-2,4-dimethyl-3-pentyl ester, in particular, has shown excellent protection against aspartimide formation even at elevated temperatures, which are sometimes necessary to overcome difficult couplings in peptide synthesis. researchgate.net
Other orthogonal protecting groups are being explored for their unique cleavage conditions, allowing for the synthesis of complex, branched, or modified peptides. sigmaaldrich.com These groups, such as Allyl (All), Allyloxycarbonyl (Alloc), Methoxytrityl (Mmt), and ivDde, can be removed selectively without affecting the Boc or Fmoc protection on the N-terminus or other acid/base-labile groups on the peptide. sigmaaldrich.combeilstein-journals.orgresearchgate.net
Table 1: Comparison of Novel and Orthogonal Protecting Groups for Aspartic Acid
| Protecting Group | Structure/Type | Removal Conditions | Stability | Key Advantage |
|---|---|---|---|---|
| Cyanosulfurylide (CSY) | Ylide-based | Electrophilic halogenating agents (e.g., NCS) in aqueous solution. semanticscholar.org | Stable to 20% piperidine in DMF. semanticscholar.org | Suppresses aspartimide formation; mild, orthogonal cleavage. semanticscholar.org |
| 2,4-dimethyl-3-pentyl (Dmp) | Sterically hindered alkyl ester | Strong acid (e.g., TFA). researchgate.net | Resistant to base-catalyzed aspartimide formation, even at high temperatures. researchgate.net | High steric hindrance minimizes side reactions. researchgate.net |
| Allyloxycarbonyl (Alloc) | Allyl-based | Pd(Ph₃P)₄ in CHCl₃/AcOH/NMM. sigmaaldrich.com | Stable to TFA and piperidine. sigmaaldrich.com | Orthogonal to both acid- and base-labile groups. sigmaaldrich.comresearchgate.net |
| Methyltrityl (Mtt) / Methoxytrityl (Mmt) | Trityl-based | Mildly acidic conditions (e.g., 1-2% TFA in DCM). sigmaaldrich.combeilstein-journals.org | Stable to piperidine, hydrazine (B178648), and Pd(0). sigmaaldrich.combeilstein-journals.org | Allows for selective deprotection on-resin for side-chain modification. beilstein-journals.org |
| ivDde | Vinylogous dione | 2-10% hydrazine in DMF. sigmaaldrich.com | Stable to TFA and piperidine. sigmaaldrich.com | Base-labile group orthogonal to Fmoc chemistry. sigmaaldrich.com |
Exploration of Unconventional Catalytic Applications for Boc-Asp-OMe Derivatives
Beyond its role as a structural component, derivatives of this compound are being investigated for their potential as organocatalysts in asymmetric synthesis. The carboxylic acid side chain of aspartic acid can participate in catalytic cycles, often in the context of short peptides that adopt specific secondary structures.
Research has shown that aspartic acid-containing peptides can catalyze electrophilic epoxidation and nucleophilic Baeyer-Villiger oxidations. nih.gov A significant advancement is the development of catalytic, enantioselective N-oxidation of pyridines. nih.gov In this system, a peptide catalyst containing an aspartyl residue, such as Boc-D-Asp-D-Pro-Acpc-Phe-OMe, shuttles between its free acid and peracid forms to facilitate the oxidation. nih.govchemrxiv.org While the monomeric this compound itself provides the product in racemic form, incorporating it into a tetrapeptide sequence that can form a β-turn structure leads to significant enantioselectivity. nih.gov
Combinatorial approaches using one-bead-one-compound (OBOC) libraries have been employed to screen for optimal peptide catalysts. nih.gov This has led to the identification of various peptide sequences that can regioselectively catalyze reactions. For example, the peptide Boc-Asp-Pro-Asn(Trt)-D-Phe-Asn-Pro-Asn(Trt)-OMe was found to be highly regioselective for the 2,3-epoxidation of geraniol (B1671447) farnesyl pyrophosphate. mdpi.com In contrast, a different peptide, Boc-Asp-D-Pro-Thr(Bn)-Asn(Trt)-Tyr(tBu)-Gly-OMe, favored epoxidation at the 6,7-position of the same substrate. mdpi.com These findings highlight the potential to fine-tune catalytic activity and selectivity by altering the peptide sequence around the active aspartic acid residue.
Table 2: Unconventional Catalytic Applications of Aspartic Acid-Containing Peptides
| Catalytic Reaction | Peptide Catalyst Example | Substrate Example | Key Finding |
|---|---|---|---|
| Enantioselective Pyridine N-Oxidation | Boc-D-Asp-D-Pro-Acpc-Phe-OMe nih.gov | Bis(pyridine) substrates | The peptide structure induces asymmetry, achieving significant enantiomeric ratios. nih.govchemrxiv.org |
| Regioselective Epoxidation | Boc-Asp-Pro-Asn(Trt)-D-Phe-Asn-Pro-Asn(Trt)-OMe mdpi.com | Geraniol farnesyl pyrophosphate | High regioselectivity for 2,3-epoxidation (>100:1:1). mdpi.com |
| Regioselective Epoxidation | Boc-Asp-D-Pro-Thr(Bn)-Asn(Trt)-Tyr(tBu)-Gly-OMe mdpi.com | Geraniol farnesyl pyrophosphate | Selectivity shifted to the 6,7-position (8.6:1.0:1.1 ratio). mdpi.com |
| Aldol Reactions | Pro-Pro-Asp sequence immobilized on silica (B1680970) mdpi.com | Aldehydes and ketones | Immobilized peptide serves as a highly selective and recoverable catalyst. mdpi.com |
Integration into Advanced Materials Science and Nanotechnology for Bio-Applications
The unique chemical properties of aspartic acid, particularly its anionic carboxyl side chain, make it an attractive component for designing advanced biomaterials and integrating with nanotechnology. alliedacademies.orgresearchopenworld.com The self-assembly of peptide-based structures is a key area of nanoarchitectonics, where molecules are organized into functional materials. researchgate.net
Derivatives of aspartic acid are being used to create functional polymers and nanoparticles. For instance, dendritic trimers of aspartic acid have been used to functionalize the end of PEG-PLGA (poly(ethylene glycol)-poly(lactic-co-glycolic acid)) copolymers. nih.gov This creates an amphiphilic block copolymer with bone-targeting capabilities due to the affinity of the multiple carboxylic acid groups for calcium in the bone matrix. nih.gov These materials can self-assemble into nanoparticles for various biomedical applications. researchgate.netnih.gov The incorporation of aspartic acid enhances biocompatibility, as it can be readily degraded and cleared from the body. nih.gov
Enhanced Applications in Targeted Drug Delivery Systems and Nanomedicine
Building on its use in materials science, aspartic acid and its derivatives are playing an increasingly important role in nanomedicine, particularly in the development of targeted drug delivery systems. mdpi.comup.pt The goal of these "smart" delivery systems is to concentrate therapeutic agents at the site of disease, thereby increasing efficacy and reducing side effects. mdpi.com
A prominent example is the use of aspartic acid in the RGD (Arg-Gly-Asp) peptide sequence. This motif is a well-known ligand for integrin receptors, which are often overexpressed on the surface of cancer cells and activated endothelial cells in tumor neovasculature. Nanoparticles decorated with RGD peptides can thus be targeted to tumors. windows.net
Furthermore, oligomers of aspartic acid are being explored as bone-targeting moieties. nih.gov Linear oligomers of six aspartic acid molecules (Asp₆) have been grafted onto lipid nanoparticles to increase the concentration of drugs, such as the osteoporosis therapeutic simvastatin (B1681759), in bone tissue. nih.gov Similarly, nanoparticles formulated from the dendritic (Aspartic acid)₃-functionalized PEG-PLGA biopolymer have been shown to effectively encapsulate and deliver simvastatin for treating osteoporosis in animal models. nih.gov These nanocarriers leverage the natural affinity of aspartic acid for bone to achieve targeted delivery. nih.gov
Role of Artificial Intelligence and Machine Learning in Optimizing this compound Synthesis and Design
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemistry, capable of optimizing synthetic routes, predicting reaction outcomes, and designing novel molecules. mdpi.comresearchgate.net While still a developing field, these technologies hold significant promise for the synthesis and application of peptides containing this compound.
Computer-aided synthesis planning (CASP) programs can analyze vast reaction databases to propose optimal synthetic routes. nih.gov For a molecule like a this compound-containing peptide, AI could help devise pathways that minimize the risk of side reactions like aspartimide formation by recommending specific protecting groups, coupling reagents, and reaction conditions. researchgate.netnih.gov ML models can be trained on existing reaction data to predict the success or failure of a planned synthetic step, reducing the time and resources spent on trial-and-error experimentation. nih.gov
Investigation of Biosynthetic Pathways and Metabolic Engineering Strategies Involving Aspartic Acid Derivatives
While chemical synthesis is the primary method for producing peptides with this compound, the core aspartic acid molecule is a product of natural metabolic pathways. The field of metabolic engineering aims to modify these pathways in microorganisms to produce valuable chemicals, including L-aspartate and its derivatives, from renewable resources like glucose. researchgate.netmdpi.com
In microorganisms such as Escherichia coli and Corynebacterium glutamicum, L-aspartate is synthesized from central metabolic intermediates. biosynsis.comresearchgate.net The key precursor is oxaloacetate (OAA), which is produced from phosphoenolpyruvate (B93156) (PEP) or pyruvate. researchgate.netmdpi.com The enzyme aspartate aminotransferase (encoded by aspC) or aspartate ammonia-lyase (encoded by aspA) then converts OAA to L-aspartate. researchgate.netnih.gov
Metabolic engineering strategies focus on redirecting carbon flux towards L-aspartate production. nih.gov This involves:
Overexpression of key enzymes : Increasing the expression of genes like ppc (phosphoenolpyruvate carboxylase) and aspC to boost the conversion of PEP to OAA and then to L-aspartate. researchgate.netnih.gov
Deletion of competing pathways : Knocking out genes that divert OAA or other precursors to unwanted byproducts. nih.gov
Cofactor engineering : Ensuring a sufficient supply of necessary cofactors, such as the amino group donor for the transaminase reaction. nih.gov
Through these modifications, researchers have significantly increased the production titers of L-aspartate and its derivatives. For example, an engineered E. coli strain was able to produce 33.1 g/L of L-aspartate directly from glucose. nih.gov Similar strategies are used to produce derivatives like β-alanine, where the L-aspartate-α-decarboxylase enzyme (panD) is co-expressed. nih.gov This bio-based production offers a sustainable alternative to traditional chemical synthesis for producing the aspartic acid backbone. biosynsis.com
Table 3: Examples of Metabolic Engineering for L-Aspartate Production
| Microorganism | Key Genetic Modifications | Substrate | Titer Achieved | Reference |
|---|---|---|---|---|
| Escherichia coli | Overexpression of aspC; directing carbon flux to oxaloacetate; blocking futile cycles. | Glucose | 33.1 g/L L-aspartate | nih.gov |
| Escherichia coli | Co-expression of aspC and panD; cofactor self-sufficient system. | Glucose | 37.7 g/L β-alanine | nih.gov |
| Corynebacterium glutamicum | Engineering of anaplerotic pathways to increase oxaloacetate supply. | Glucose | High yields of L-lysine (an aspartate family amino acid). | researchgate.net |
| Escherichia coli | Overexpression of aspartokinase, aspartate-semialdehyde dehydrogenase, and homoserine dehydrogenase. | Glucose | High production of L-homoserine. | mdpi.com |
Table of Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| N-(tert-Butoxycarbonyl)-L-aspartic acid methyl ester | This compound |
| tert-Butoxycarbonyl | Boc |
| Fluorenylmethyloxycarbonyl | Fmoc |
| Trifluoroacetic acid | TFA |
| N,N'-Dimethylformamide | DMF |
| Cyanosulfurylide | CSY |
| N-Chlorosuccinimide | NCS |
| 2,4-dimethyl-3-pentyl | Dmp |
| Allyloxycarbonyl | Alloc |
| 4-Methoxytrityl | Mmt |
| 4-Methyltrityl | Mtt |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde |
| Poly(ethylene glycol)-poly(lactic-co-glycolic acid) | PEG-PLGA |
| Arginine-Glycine-Aspartic acid | RGD |
| Simvastatin | |
| Oxaloacetate | OAA |
| Phosphoenolpyruvate | PEP |
| Teduglutide | |
| Ubiquitin | |
| Geraniol farnesyl pyrophosphate | |
| β-alanine |
Q & A
Q. How do researchers structure comparative studies between this compound and other aspartic acid derivatives in peptide drug design?
- Methodological Answer : Apply FLOAT methodology:
- Focus : Bioactivity (e.g., angiotensin-converting enzyme inhibition).
- Link Variables : LogP, solubility, metabolic stability.
- Appropriate Scope : Limit to 3–5 analogs with defined substituents.
Use QSAR models to correlate structural features with pharmacological outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
